Cabergoline isomer-d6
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Fórmula molecular |
C27H38N4O2 |
|---|---|
Peso molecular |
456.7 g/mol |
Nombre IUPAC |
2-[(6aR,9R,10aR)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carbonyl]-N-[3-[bis(trideuteriomethyl)amino]propyl]butanamide |
InChI |
InChI=1S/C27H38N4O2/c1-5-12-31-17-19(26(32)20(6-2)27(33)28-11-8-13-30(3)4)14-22-21-9-7-10-23-25(21)18(16-29-23)15-24(22)31/h5,7,9-10,16,19-20,22,24,29H,1,6,8,11-15,17H2,2-4H3,(H,28,33)/t19-,20?,22-,24-/m1/s1/i3D3,4D3 |
Clave InChI |
WUQQRKBJJWMWRM-CTWXQCOOSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(CCCNC(=O)C(CC)C(=O)[C@@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)CC=C)C([2H])([2H])[2H] |
SMILES canónico |
CCC(C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C)C(=O)NCCCN(C)C |
Origen del producto |
United States |
Foundational & Exploratory
The Role of Cabergoline Isomer-d6 in Advanced Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Cabergoline (B1668192) isomer-d6, a deuterated analog of Cabergoline. It details its primary application in research as an internal standard for quantitative analyses, outlines comprehensive experimental protocols for its use, and illustrates the underlying signaling pathways of its parent compound, Cabergoline.
Core Concepts: Understanding Cabergoline and its Deuterated Isomer
Cabergoline is a potent and long-acting dopamine (B1211576) D2 receptor agonist.[1][2][3] It is an ergot derivative primarily used in the treatment of hyperprolactinemic disorders, which are characterized by excessive levels of the hormone prolactin.[1][2][3] Cabergoline's therapeutic effect stems from its ability to mimic the action of dopamine on D2 receptors in the anterior pituitary gland, leading to a direct inhibition of prolactin secretion from lactotroph cells.[2][3][4]
Cabergoline isomer-d6 is a stable isotope-labeled version of Cabergoline where six hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for bioanalytical techniques, particularly those involving mass spectrometry.
Quantitative Data Summary
The following tables provide a summary of the key chemical and physical properties of Cabergoline and this compound.
| Property | Cabergoline | This compound |
| Molecular Formula | C₂₆H₃₇N₅O₂ | C₂₆H₃₁D₆N₅O₂ |
| Molecular Weight | 451.62 g/mol | 457.7 g/mol |
| CAS Number | 81409-90-7 | 2738376-76-4 |
| Appearance | White powder | Not specified, typically a solid |
| Solubility | Soluble in ethyl alcohol, chloroform, and N,N-dimethylformamide; slightly soluble in 0.1N hydrochloric acid; very slightly soluble in n-hexane; and insoluble in water. | Soluble in methanol (B129727). |
Table 1: Chemical and Physical Properties
Primary Use in Research: The Gold Standard for Bioanalysis
The primary and most critical application of this compound in a research setting is its use as an internal standard in quantitative bioanalytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7]
The rationale for using a stable isotope-labeled internal standard like this compound is to ensure the accuracy and precision of the quantification of the parent drug, Cabergoline, in complex biological matrices such as plasma.[5][6] During sample preparation and analysis, variations can occur in extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response. Because this compound is chemically identical to Cabergoline, it experiences these variations in the same way. By adding a known amount of the deuterated standard to the sample at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal can be used to accurately calculate the concentration of the analyte, effectively canceling out any variations.
Detailed Experimental Protocol: Quantification of Cabergoline in Human Plasma using LC-MS/MS
This section provides a representative, detailed methodology for the quantification of Cabergoline in human plasma using this compound as an internal standard. This protocol is a composite of best practices described in the scientific literature.
1. Materials and Reagents:
-
Cabergoline analytical standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Diethylether (for liquid-liquid extraction)
2. Preparation of Standard and Quality Control (QC) Samples:
-
Stock Solutions: Prepare individual stock solutions of Cabergoline and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Cabergoline stock solution in a 50:50 methanol:water mixture to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution in the same diluent to a final concentration (e.g., 1 ng/mL).
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 1-200 pg/mL) and quality control samples at low, medium, and high concentrations.
3. Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma sample (calibration standard, QC, or unknown), add 50 µL of the internal standard working solution.
-
Vortex mix for 30 seconds.
-
Add 3 mL of diethylether.
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient program to separate Cabergoline from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Cabergoline: m/z 452.3 → 381.2
-
This compound: m/z 458.3 → 387.2
-
-
Data Analysis: Quantify Cabergoline concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the signaling pathway of Cabergoline and a typical experimental workflow for its quantification.
Caption: Experimental workflow for Cabergoline quantification.
Caption: Cabergoline's signaling pathway in lactotroph cells.
References
- 1. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent stud… [ouci.dntb.gov.ua]
- 2. Determination of cabergoline and L-dopa in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ju.edu.sa [ju.edu.sa]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative determination of cabergoline in human plasma using liquid chromatography combined with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Purification of Cabergoline Isomer-d6: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for Cabergoline (B1668192) isomer-d6. The synthesis of this deuterated analog of Cabergoline, a potent dopamine (B1211576) D2 receptor agonist, is crucial for various research applications, including pharmacokinetic studies and as an internal standard in analytical assays. This document outlines a strategic synthetic pathway, details the necessary experimental protocols, and discusses robust purification techniques to obtain a high-purity final product.
Synthetic Strategy Overview
The synthesis of Cabergoline isomer-d6 can be logically approached in a two-part strategy. The first part involves the synthesis of the deuterated side-chain, N,N-di(trideuteromethyl)-1,3-propanediamine (d6-DMAPA). The second part is the coupling of this deuterated side-chain with the ergoline (B1233604) backbone, specifically 6-allyl-ergoline-8β-carboxylic acid, followed by the formation of the urea (B33335) moiety.
The general synthetic workflow is depicted below:
Experimental Protocols
Synthesis of N,N-di(trideuteromethyl)-1,3-propanediamine (d6-DMAPA)
This procedure utilizes a reductive amination reaction to introduce the deuterated methyl groups onto the 1,3-diaminopropane backbone.
Materials:
-
1,3-Diaminopropane
-
Deuterated formaldehyde (B43269) (20 wt. % solution in D₂O)
-
Sodium borodeuteride (NaBD₄)
-
Methanol-d4 (CD₃OD)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,3-diaminopropane (1 equivalent) in methanol-d4.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add deuterated formaldehyde (2.2 equivalents) to the cooled solution while stirring.
-
After the addition is complete, continue stirring at 0 °C for 30 minutes.
-
In a separate flask, prepare a solution of sodium borodeuteride (2.5 equivalents) in methanol-d4.
-
Slowly add the NaBD₄ solution to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by carefully adding D₂O.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield crude d6-DMAPA. Further purification can be achieved by distillation under reduced pressure.
Synthesis of this compound
This part of the synthesis involves the coupling of the deuterated side-chain with the ergoline core, followed by the formation of the urea moiety.
Materials:
-
6-allyl-ergoline-8β-carboxylic acid
-
N,N-di(trideuteromethyl)-1,3-propanediamine (d6-DMAPA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl isocyanate
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Amide Coupling:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 6-allyl-ergoline-8β-carboxylic acid (1 equivalent), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.
-
Stir the mixture at room temperature for 1 hour to activate the carboxylic acid.
-
In a separate flask, dissolve d6-DMAPA (1.1 equivalents) in anhydrous DMF.
-
Add the d6-DMAPA solution to the activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature for 18-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate amide.
-
-
Urea Formation:
-
Dissolve the crude intermediate amide in anhydrous dichloromethane.
-
Add triethylamine (1.5 equivalents) to the solution.
-
Slowly add ethyl isocyanate (1.2 equivalents) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification Methods
Purification of the final product is critical to remove unreacted starting materials, reagents, and side products. A combination of column chromatography and crystallization is recommended.
Column Chromatography
Stationary Phase: Silica (B1680970) gel (230-400 mesh) Mobile Phase: A gradient of dichloromethane and methanol (B129727) is typically effective. A common starting point is 100% dichloromethane, gradually increasing the polarity with methanol (e.g., up to 10% methanol). The exact gradient should be optimized based on TLC analysis of the crude product.
Procedure:
-
Prepare a silica gel column in the chosen solvent system.
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Load the sample onto the column.
-
Elute the column with the gradient solvent system.
-
Collect fractions and monitor by TLC, staining with a suitable agent (e.g., potassium permanganate).
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Crystallization
Crystallization is an effective final purification step to obtain a highly pure, crystalline product and to remove any remaining amorphous impurities.
Solvent Systems:
-
Toluene (B28343)/Diethyl Ether: Dissolve the product in a minimal amount of toluene and then add diethyl ether until turbidity is observed. Cool the mixture to induce crystallization.[1][2]
-
Toluene/Heptane (B126788): Similar to the above, using heptane as the anti-solvent.[2]
-
Methyl tert-butyl ether (MTBE): Dissolve the product in MTBE at a slightly elevated temperature and then cool slowly to promote crystal growth.
-
Ethanol (B145695)/Water: Dissolve the product in ethanol and add water as the anti-solvent.
Procedure:
-
Dissolve the product from the chromatography step in a minimal amount of the chosen primary solvent, with gentle heating if necessary.
-
Slowly add the anti-solvent until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, and then further cool in a refrigerator or freezer to maximize crystal formation.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum to a constant weight.
Data Presentation
The following table summarizes expected yields and purity at different stages of the synthesis and purification process. These values are illustrative and may vary depending on the specific reaction conditions and scale.
| Step | Product | Expected Yield (%) | Expected Purity (%) |
| Synthesis | |||
| Reductive Amination | d6-DMAPA | 70-85 | >95 (by GC-MS) |
| Amide Coupling | Intermediate Amide | 60-75 | >80 (by LC-MS) |
| Urea Formation | Crude this compound | 80-90 | 60-70 (by HPLC) |
| Purification | |||
| Column Chromatography | Chromatographically Pure Product | 70-85 (recovery) | >98 (by HPLC) |
| Crystallization | Final Crystalline Product | 85-95 (recovery) | >99.5 (by HPLC) |
Logical Relationships in Purification
The purification process follows a logical sequence to effectively remove different types of impurities.
This in-depth guide provides a robust framework for the synthesis and purification of this compound. Researchers, scientists, and drug development professionals can adapt these methodologies to their specific laboratory settings and scales. Careful execution of these protocols will enable the production of high-quality, deuterated Cabergoline for advanced research and analytical applications.
References
In-Depth Technical Guide to Cabergoline Isomer-d6: Chemical Properties and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and characterization of Cabergoline (B1668192) isomer-d6, a deuterated analog of the potent dopamine (B1211576) D2 receptor agonist, Cabergoline. This document is intended to serve as a valuable resource for professionals in research, development, and quality control who utilize stable isotope-labeled compounds as internal standards in analytical and pharmacokinetic studies.
Chemical Properties
Cabergoline isomer-d6 is a synthetic ergoline (B1233604) derivative where six hydrogen atoms have been replaced with deuterium (B1214612). This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry, as it is chemically identical to the parent compound but distinguishable by its mass-to-charge ratio.
Identity and Structure
-
IUPAC Name: (6aR, 9R, 10aR)-7-Allyl-N-(3-(bis(methyl-d3)amino)propyl)-N-(ethylcarbamoyl)-4, 6, 6a, 7, 8, 9, 10, 10a-octahydroindolo[4, 3-fg]quinoline-9-carboxamide[1]
-
CAS Number: 2738376-76-4
-
Molecular Formula: C₂₆H₃₁D₆N₅O₂[2]
-
Molecular Weight: Approximately 457.65 g/mol [2]
Physicochemical Properties
| Property | This compound | Cabergoline (Parent Compound) |
| Appearance | White to off-white powder | White to off-white powder[3] |
| Melting Point | Not explicitly reported | 95-104 °C[3][4][5] |
| Solubility | Soluble in acetonitrile (B52724) and DMSO | Soluble in ethanol, chloroform, and N,N-dimethylformamide; slightly soluble in 0.1N HCl; very slightly soluble in n-hexane; and insoluble in water.[6][7][8] |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₆) | Not Applicable |
Characterization and Analytical Methodology
The primary application of this compound is as an internal standard in bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its characterization ensures its suitability for this purpose.
Mass Spectrometry
Mass spectrometry is the cornerstone for the characterization and quantification of this compound.
Experimental Protocol: LC-MS/MS for Quantification
This protocol is representative of a validated method for the analysis of Cabergoline in human plasma, utilizing a deuterated internal standard like this compound.[9][10]
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 x 4.6 mm, 3.5 µm).[9]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate) and an organic solvent (e.g., methanol).[9]
-
Flow Rate: Typically in the range of 0.5-1.0 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Cabergoline: m/z 452.3 → 381.2[9]
-
This compound: The precursor ion will be approximately m/z 458.3. The product ion would be expected to be m/z 381.2, assuming the fragmentation does not involve the deuterated methyl groups. The exact transition should be optimized during method development.
-
-
-
Sample Preparation:
-
Spike plasma samples with a known concentration of this compound solution.
-
Perform liquid-liquid extraction (e.g., with diethyl ether) or solid-phase extraction to isolate the analyte and internal standard.[9]
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Data Analysis: The concentration of Cabergoline in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of Cabergoline and a constant concentration of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR and ¹³C-NMR are used to confirm the chemical structure of this compound and to verify the position of the deuterium labels. The absence of signals corresponding to the methyl protons in the ¹H-NMR spectrum and altered signals in the ¹³C-NMR spectrum for the deuterated methyl carbons would confirm the isotopic labeling.
Mechanism of Action and Signaling Pathway
As a deuterated analog, this compound is expected to have the same pharmacological mechanism of action as Cabergoline. Cabergoline is a potent and long-acting agonist of the dopamine D2 receptor.[5][6] Its primary clinical use is in the treatment of hyperprolactinemia, achieved by inhibiting prolactin secretion from the anterior pituitary gland.[8]
Dopamine D2 Receptor Signaling Pathway
The binding of Cabergoline to the D2 receptor, a G-protein coupled receptor (GPCR), initiates an intracellular signaling cascade.
Caption: Cabergoline binds to and activates the dopamine D2 receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels, which ultimately suppresses prolactin secretion.
Experimental and Logical Workflows
The use of this compound as an internal standard is a critical component of the bioanalytical method validation workflow, ensuring the accuracy and reproducibility of quantitative data.
Bioanalytical Method Validation Workflow Using an Internal Standard
The following diagram illustrates the key stages of developing and validating a bioanalytical method using a stable isotope-labeled internal standard.
Caption: A typical workflow for bioanalytical method development and validation using an internal standard.
Conclusion
This compound is a well-characterized and essential tool for the accurate quantification of Cabergoline in biological matrices. Its chemical and physical properties are nearly identical to the parent compound, with the key difference being its mass, which allows for its use as an effective internal standard in mass spectrometric assays. The methodologies and workflows described in this guide provide a framework for the successful implementation of this compound in a research and drug development setting.
References
- 1. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]
- 2. Cabergoline-d6 - CAS - 81409-90-7 (non-labelled) | Axios Research [axios-research.com]
- 3. tandfonline.com [tandfonline.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Cabergoline | C26H37N5O2 | CID 54746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Cabergoline CAS#: 81409-90-7 [m.chemicalbook.com]
- 8. CABERGOLINE TABLETS, USPRx only [dailymed.nlm.nih.gov]
- 9. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative determination of cabergoline in human plasma using liquid chromatography combined with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Certificate of Analysis for Cabergoline Isomer-D6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth explanation of a typical Certificate of Analysis (CoA) for Cabergoline (B1668192) isomer-d6, an isotopically labeled version of Cabergoline. This document is crucial for ensuring the identity, purity, and quality of research materials, which is fundamental for the validity and reproducibility of scientific experiments.
Certificate of Analysis: At a Glance
A Certificate of Analysis is a formal document issued by the quality assurance department that confirms a specific batch of a product meets its predetermined release specifications. For an isotopically labeled standard like Cabergoline isomer-d6, the CoA provides critical data on its chemical structure, purity, and the extent of isotopic labeling.
Example Certificate of Analysis Header:
| Parameter | Information |
| Product Name | This compound |
| Catalogue Number | C123456 |
| Molecular Formula | C₂₆H₃₁D₆N₅O₂ |
| Molecular Weight | 457.65 g/mol |
| CAS Number | 81409-90-7 (Unlabeled) |
| Batch/Lot Number | B20251201 |
| Release Date | Dec 04, 2025 |
| Retest Date | Dec 03, 2027 |
| Storage | Store at 2-8°C, Protect from Light |
Summary of Analytical Results
The following table summarizes the quantitative data typically found on a CoA for this compound. Each test is critical for verifying the quality and suitability of the standard for its intended use, particularly in quantitative mass spectrometry-based assays.
| Test | Methodology | Acceptance Criteria | Result |
| Appearance | Visual Inspection | White to off-white solid | Conforms |
| Chemical Purity (Assay) | HPLC-UV (280 nm) | ≥ 98.0% | 99.6% |
| Mass Identity | LC-MS (ESI+) | Conforms to structure | Conforms |
| Isotopic Enrichment | Mass Spectrometry | ≥ 98.0 atom % D | 99.2 atom % D |
| ¹H-NMR | 400 MHz, CDCl₃ | Conforms to structure | Conforms |
| ²H-NMR | 61.4 MHz, CHCl₃ | Conforms to D-labeling position | Conforms |
| Residual Solvents | GC-HS | Meets USP <467> limits | Conforms |
Detailed Experimental Protocols
Detailed and validated methodologies are essential for ensuring the accuracy and reliability of the data presented on the CoA.
Workflow for Quality Control Analysis
The general workflow for the quality control testing of a new batch of this compound involves several sequential steps from sample reception to the final release of the Certificate of Analysis.
Caption: Quality control workflow for this compound.
Protocol: High-Performance Liquid Chromatography (HPLC)
This method is used to determine the chemical purity of the compound by separating it from any potential impurities.[1][2]
-
Instrumentation : Agilent 1260 Infinity II or equivalent HPLC system with a UV-Vis detector.
-
Column : Hypersil ODS C18 (250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase : A mixture of ammonium (B1175870) acetate (B1210297) buffer (pH 6.0) and acetonitrile (B52724) (e.g., 50:50 v/v).[1][2]
-
Flow Rate : 1.0 mL/min.[1]
-
Column Temperature : 30°C.
-
Injection Volume : 10 µL.
-
Sample Preparation : The sample is accurately weighed and dissolved in the mobile phase to a final concentration of approximately 0.25 mg/mL.[4]
-
Quantification : Purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
Protocol: Mass Spectrometry (MS)
MS is used for two critical purposes: confirming the molecular weight of the compound (identity) and determining the isotopic enrichment.[5][6]
-
Instrumentation : Waters Xevo TQ-S or equivalent LC-MS/MS system with an electrospray ionization (ESI) source.
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Data Acquisition : Full scan mode to confirm the [M+H]⁺ ion and multiple reaction monitoring (MRM) for quantitative analysis if required.
-
Sample Infusion : The sample is introduced via direct infusion or through an LC system at a concentration of ~1 µg/mL in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
-
Isotopic Enrichment Calculation : The enrichment is determined by comparing the measured isotope distribution pattern of the deuterated compound with the theoretical distribution.[5][7] The relative intensities of the mass peaks corresponding to the unlabeled (d0) through fully labeled (d6) species are measured. The atom % D is calculated from this distribution.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unequivocal structural confirmation and verifies the position of the deuterium (B1214612) labels.[8][9]
-
Instrumentation : Bruker Avance 400 MHz or equivalent NMR spectrometer.
-
¹H-NMR (Proton NMR) :
-
Purpose : To confirm the overall chemical structure. The spectrum of the d6-isomer is compared to the unlabeled standard. The absence or significant reduction of proton signals at the sites of deuteration confirms successful labeling.[10]
-
Solvent : Chloroform-d (CDCl₃).
-
Procedure : A small amount of the sample (~5-10 mg) is dissolved in the deuterated solvent. The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
²H-NMR (Deuterium NMR) :
-
Purpose : To directly observe the deuterium nuclei and confirm their specific location within the molecule.[8][11]
-
Solvent : Chloroform (CHCl₃) (non-deuterated).
-
Procedure : A concentrated solution of the sample is prepared in a non-deuterated solvent. The ²H spectrum will show signals at chemical shifts corresponding to the positions where deuterium atoms have replaced protons.
-
Biological Context and Relevance
Understanding the biological pathways of Cabergoline is essential for researchers using its deuterated isomer in pharmacokinetic and pharmacodynamic studies.[12]
Mechanism of Action: D2 Receptor Signaling Pathway
Cabergoline is a potent and long-acting dopamine (B1211576) D2 receptor agonist.[13][14] Its primary therapeutic effect in treating hyperprolactinemia is achieved by inhibiting prolactin secretion from lactotroph cells in the anterior pituitary gland.[15][16]
Caption: Cabergoline's D2 receptor agonist signaling pathway.
By binding to the D2 receptor, Cabergoline activates an associated inhibitory G-protein (Gi). This activation leads to the inhibition of the enzyme adenylate cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[13] The reduction in cAMP signaling ultimately suppresses the synthesis and release of prolactin.
Metabolic Pathway
Cabergoline is extensively metabolized, primarily in the liver.[17][18] The main metabolic route is the hydrolysis of the acylurea bond or the urea (B33335) moiety.[13][19] Cytochrome P450-mediated metabolism is considered minimal.[18][20]
Caption: Primary metabolic pathway of Cabergoline.
The use of this compound as an internal standard allows researchers to accurately quantify the parent drug in biological matrices, distinguishing it from its metabolites and endogenous compounds during pharmacokinetic analysis.[12] The stability of the deuterium label at a non-metabolized position is critical for this application.
References
- 1. ijrpc.com [ijrpc.com]
- 2. RP-HPLC METHOD FOR THE ESTIMATION OF CABERGOLINE IN PHARMACEUTICAL FORMULATIONS | Semantic Scholar [semanticscholar.org]
- 3. ijprs.com [ijprs.com]
- 4. uspnf.com [uspnf.com]
- 5. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A validated LC-MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 9. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. studymind.co.uk [studymind.co.uk]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. What is the mechanism of Cabergoline? [synapse.patsnap.com]
- 15. droracle.ai [droracle.ai]
- 16. droracle.ai [droracle.ai]
- 17. Cabergoline - Wikipedia [en.wikipedia.org]
- 18. Clinical pharmacokinetics of cabergoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cabergoline | C26H37N5O2 | CID 54746 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide to the Isotopic Purity and Enrichment of Cabergoline-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity and enrichment of Cabergoline-d6, a deuterated analog of the potent dopamine (B1211576) D2 receptor agonist, Cabergoline (B1668192). This document is intended to serve as a valuable resource for professionals in pharmaceutical research and development, analytical chemistry, and metabolic studies who utilize stable isotope-labeled compounds.
Introduction to Cabergoline-d6
Cabergoline-d6 is a synthetic derivative of Cabergoline in which six hydrogen atoms have been replaced with deuterium (B1214612). This isotopic labeling renders it an ideal internal standard for quantitative bioanalytical assays using mass spectrometry, such as liquid chromatography-mass spectrometry (LC-MS), by allowing for differentiation from the unlabeled drug. The efficacy of Cabergoline-d6 as an internal standard is fundamentally dependent on its isotopic purity and the degree of deuterium enrichment.
Isotopic Purity refers to the percentage of the material that consists of the desired deuterated molecule (Cabergoline-d6).
Isotopic Enrichment is the percentage of deuterium atoms at the specified labeled positions.
High isotopic purity and enrichment are critical for minimizing cross-talk between the analytical signals of the analyte and the internal standard, thereby ensuring the accuracy and precision of quantitative methods.
Data Presentation: Isotopic Purity and Enrichment
The isotopic distribution of Cabergoline-d6 is a critical quality attribute. While a definitive Certificate of Analysis from a specific batch should always be consulted, the following table represents a typical specification for commercially available Cabergoline-d6, which is stated to have ≥99% deuterated forms (d1-d6).[1]
| Parameter | Specification |
| Chemical Formula | C₂₆H₃₁D₆N₅O₂ |
| Molecular Weight | 457.6 g/mol [1][2] |
| Isotopic Purity (d6) | ≥ 98% |
| Isotopic Enrichment | ≥ 99% (for all deuterated forms, d1-d6)[1] |
Table 1: Representative Isotopic Distribution of Cabergoline-d6
| Isotopologue | Mass Shift | Relative Abundance (%) |
| d0 (unlabeled) | +0 | ≤ 0.1 |
| d1 | +1 | ≤ 0.1 |
| d2 | +2 | ≤ 0.2 |
| d3 | +3 | ≤ 0.5 |
| d4 | +4 | ≤ 1.0 |
| d5 | +5 | ≤ 2.0 |
| d6 | +6 | ≥ 96.0 |
Note: The data in this table is representative and may vary between different batches and suppliers. It is essential to refer to the Certificate of Analysis provided with the specific lot of Cabergoline-d6.
Experimental Protocols
Accurate determination of isotopic purity and enrichment is crucial for the validation of Cabergoline-d6 as an internal standard. The primary analytical techniques for this characterization are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Isotopic Purity and Enrichment Analysis by LC-MS/MS
This protocol is adapted from established methods for the quantitative analysis of Cabergoline in biological matrices.[3][4]
Objective: To determine the isotopic distribution and purity of Cabergoline-d6.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Materials:
-
Cabergoline-d6 sample
-
Unlabeled Cabergoline reference standard
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid or ammonium (B1175870) formate
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of Cabergoline-d6 in a suitable solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.
-
Prepare a series of dilutions from the stock solution to create working solutions at appropriate concentrations for LC-MS/MS analysis.
-
Prepare a similar set of solutions for the unlabeled Cabergoline reference standard.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve separation and elution of Cabergoline. For example, start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM):
-
For Cabergoline (unlabeled): Monitor the transition m/z 452.3 → 381.2[5]
-
For Cabergoline-d6: Monitor the transition m/z 458.3 → 387.2 (and other potential fragment ions)
-
-
Scan the precursor ion region for the unlabeled standard and the deuterated sample to identify the presence and relative abundance of each isotopologue (d0 to d6).
-
-
-
Data Analysis:
-
Acquire full scan mass spectra for both the unlabeled and labeled Cabergoline to determine their respective mass envelopes.
-
Integrate the peak areas of the precursor ions for each isotopologue (m/z 452.3 for d0, 453.3 for d1, ... 458.3 for d6) in the Cabergoline-d6 sample.
-
Calculate the relative abundance of each isotopologue as a percentage of the total integrated area of all isotopologues.
-
The isotopic purity is reported as the percentage of the d6 isotopologue.
-
Structural Confirmation and Isotopic Enrichment by NMR Spectroscopy
Objective: To confirm the chemical structure and the positions of deuterium labeling in Cabergoline-d6.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
Materials:
-
Cabergoline-d6 sample
-
Deuterated NMR solvent (e.g., Chloroform-d, DMSO-d6)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Dissolve an appropriate amount of Cabergoline-d6 (typically 5-10 mg) in approximately 0.6-0.7 mL of a suitable deuterated solvent.
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum. The absence or significant reduction of proton signals at the expected positions of deuteration compared to the spectrum of unlabeled Cabergoline confirms the location of the deuterium labels.
-
Acquire a ¹³C NMR spectrum to confirm the carbon skeleton of the molecule.
-
If necessary, acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to aid in the full structural elucidation and confirm the positions of deuteration.
-
-
Data Analysis:
-
Compare the ¹H NMR spectrum of Cabergoline-d6 to that of unlabeled Cabergoline. The reduction in the integral of the proton signals at the labeled positions provides a semi-quantitative measure of isotopic enrichment.
-
For a more quantitative assessment, integration of the residual proton signals at the sites of deuteration against a non-deuterated portion of the molecule or an internal standard can be performed.
-
Synthesis of Cabergoline-d6
While specific synthetic routes for commercially available Cabergoline-d6 are often proprietary, a plausible approach can be inferred from the known synthesis of Cabergoline and other labeled ergoline (B1233604) derivatives.[6][7][8][9] The deuterium atoms are typically introduced in the N,N-dimethylaminopropyl side chain.
A likely synthetic pathway would involve the reaction of a suitable ergoline precursor with a deuterated N,N-dimethylaminopropylamine intermediate. This deuterated intermediate can be synthesized using commercially available deuterated starting materials.
Mandatory Visualizations
Cabergoline Signaling Pathway
Cabergoline is a potent agonist of the dopamine D2 receptor.[10] In the pituitary gland, activation of D2 receptors on lactotrophs inhibits the secretion of prolactin.[10] The signaling cascade involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity. Some studies also suggest that Cabergoline's neuroprotective effects may involve the suppression of the ERK1/2 signaling pathway.[11][12][13]
Caption: Cabergoline's mechanism of action at the D2 receptor.
Experimental Workflow for Isotopic Purity Analysis
The following diagram illustrates the logical flow of the LC-MS/MS based experimental protocol for determining the isotopic purity of Cabergoline-d6.
Caption: Workflow for isotopic purity analysis of Cabergoline-d6.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Cabergoline-d6 - CAS - 81409-90-7 (non-labelled) | Axios Research [axios-research.com]
- 3. Quantitative determination of cabergoline in human plasma using liquid chromatography combined with tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 4. Quantitative determination of cabergoline in human plasma using liquid chromatography combined with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A practical synthesis of cabergoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. researchgate.net [researchgate.net]
- 10. droracle.ai [droracle.ai]
- 11. Cabergoline, Dopamine D2 Receptor Agonist, Prevents Neuronal Cell Death under Oxidative Stress via Reducing Excitotoxicity | PLOS One [journals.plos.org]
- 12. Cabergoline, dopamine D2 receptor agonist, prevents neuronal cell death under oxidative stress via reducing excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Cabergoline-d6: A Technical Guide for Researchers
For immediate use by researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of Cabergoline-d6, including its chemical properties, mechanism of action, and analytical methodologies.
Cabergoline-d6 is the deuterated form of Cabergoline (B1668192), a potent and long-acting dopamine (B1211576) D2 receptor agonist.[1][2][3] Its primary application in a research setting is as an internal standard for the accurate quantification of Cabergoline in biological matrices using mass spectrometry-based assays.[1] The stable isotope-labeled nature of Cabergoline-d6 ensures that its chemical and physical properties closely mimic that of the parent compound, allowing for precise and reliable analytical measurements.
Core Chemical and Physical Data
| Parameter | Value | Reference |
| CAS Number | 2738376-76-4 | [1][3][4] |
| Molecular Formula | C26H31D6N5O2 | [1][2] |
| Molecular Weight | 457.65 g/mol | [2] |
| Formal Name | N-[3-((dimethyl-d3)amino)propyl]-N-[(ethylamino)carbonyl]-6-(2-propen-1-yl)-ergoline-8β-carboxamide | [1] |
Mechanism of Action: Dopamine D2 Receptor Agonism
Cabergoline exerts its pharmacological effects primarily by acting as an agonist at dopamine D2 receptors.[1][2][3] This interaction initiates a signaling cascade that leads to the inhibition of prolactin secretion from the anterior pituitary gland.[1][3] The mechanism involves the activation of G-protein coupled receptors, which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4] This signaling pathway ultimately results in the suppression of prolactin gene transcription and hormone release.
Synthesis of Cabergoline
Analytical Methodologies for Quantification
Cabergoline-d6 is instrumental in the quantitative analysis of Cabergoline in biological samples, most commonly by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following table summarizes key parameters from a validated LC-MS/MS method for the analysis of Cabergoline in human plasma.
| Parameter | Value | Reference |
| Linearity Range | 2.00 to 200.00 pg/mL | [6] |
| Limit of Detection (LOD) | 0.5 pg/mL | [6] |
| Limit of Quantification (LOQ) | 1.6 pg/mL | [6] |
| Internal Standard | Quetiapine (in this specific study) | [6] |
| Extraction Method | Liquid-liquid extraction with diethyl ether | [6] |
| Ionization Mode | Positive Ion Mode | [6] |
| MRM Transition (Cabergoline) | m/z 452.3 → 381.2 | [6] |
A typical experimental workflow for the quantification of Cabergoline using Cabergoline-d6 as an internal standard is outlined below.
Experimental Protocols
Quantitative Analysis of Cabergoline in Human Plasma by LC-MS/MS
This protocol is a generalized representation based on published methodologies.[6]
-
Sample Preparation:
-
To a 1 mL aliquot of human plasma, add a known concentration of Cabergoline-d6 as the internal standard.
-
Perform liquid-liquid extraction by adding a suitable organic solvent (e.g., diethyl ether), followed by vortexing and centrifugation.
-
Separate the organic layer and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Perform chromatographic separation using a C18 reverse-phase column with an appropriate mobile phase gradient.
-
Detect and quantify the analyte and internal standard using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both Cabergoline and Cabergoline-d6.
-
-
Data Analysis:
-
Integrate the peak areas for both Cabergoline and Cabergoline-d6.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of Cabergoline in the plasma sample by comparing the peak area ratio to a standard calibration curve prepared with known concentrations of Cabergoline and a constant concentration of the internal standard.
-
This technical guide provides essential information for the effective use of Cabergoline-d6 in a research environment. Its well-defined chemical properties and critical role as an internal standard make it an invaluable tool for pharmacokinetic, metabolic, and other studies involving Cabergoline.
References
- 1. droracle.ai [droracle.ai]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Cabergoline? [synapse.patsnap.com]
- 4. cabergoline | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. A practical synthesis of cabergoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent stud… [ouci.dntb.gov.ua]
Navigating the Landscape of Deuterated Cabergoline: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Cabergoline (B1668192) isomer-d6, a deuterated analog of the potent dopamine (B1211576) D2 receptor agonist, Cabergoline. Designed for researchers, scientists, and professionals in drug development, this document outlines the commercial availability of this stable isotope-labeled compound, detailed experimental protocols for its use as an internal standard, and a visualization of its parent compound's mechanism of action.
Commercial Availability and Suppliers of Cabergoline Isomer-d6
The procurement of high-quality stable isotope-labeled standards is a critical first step in quantitative bioanalysis. This compound is available from a number of reputable commercial suppliers. The following table summarizes the offerings from several key vendors to facilitate easy comparison.
| Supplier | Catalog Number | Available Quantities | Purity | Formulation | CAS Number |
| MedchemExpress | HY-143940S | 1 mg, 5 mg | Not specified | Not specified | 2738376-76-4 |
| Veeprho | DVE00274 | Inquire for details | Not specified | Not specified | N/A |
| Allmpus | ALL-CAB-6764 | Inquire for details | Not specified | Not specified | 2738376-76-4 |
| Cayman Chemical | 31690 | 100 µg, 250 µg, 500 µg, 1 mg | ≥99% deuterated forms (d1-d6) | A solution in acetonitrile | 2738376-76-4 |
| Axios Research | AR-C01048 | Inquire for details | Not specified | Not specified | 81409-90-7 (unlabelled) |
| Daicel Pharma Standards | DCTI-A-000343 | Inquire for details | Not specified | Not specified | 2738376-76-4 |
| Simson Pharma | C1550007 | Custom Synthesis | Not specified | Not specified | 81409-90-7 (unlabelled) |
Application in Quantitative Bioanalysis: A Detailed Experimental Protocol
This compound is primarily utilized as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise determination of Cabergoline concentrations in biological matrices.[1][2] The use of a deuterated internal standard is considered the gold standard as it closely mimics the analyte's behavior during sample preparation, chromatography, and ionization, thereby correcting for matrix effects and improving the accuracy and precision of the assay.[3]
The following protocol is a detailed methodology adapted from a published LC-MS/MS method for the quantification of Cabergoline in human plasma.[1]
1. Materials and Reagents:
-
This compound (Internal Standard)
-
Cabergoline (Analyte)
-
Human Plasma (with anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) Cartridges
2. Preparation of Standard and Quality Control (QC) Samples:
-
Stock Solutions: Prepare individual stock solutions of Cabergoline and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of Cabergoline by serial dilution of the stock solution with a methanol/water (50:50, v/v) mixture to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 10 ng/mL) in the same diluent.
-
Calibration Standards and QC Samples: Spike blank human plasma with the Cabergoline working standard solutions to create calibration standards at concentrations ranging from approximately 2 to 200 pg/mL.[4][5][6] Prepare QC samples at low, medium, and high concentrations in a similar manner.
3. Sample Preparation (Solid Phase Extraction):
-
To 1 mL of plasma sample (calibration standard, QC, or unknown), add a specified volume of the this compound internal standard working solution.
-
Vortex the samples for 30 seconds.
-
Condition the SPE cartridges with methanol followed by water.
-
Load the plasma samples onto the SPE cartridges.
-
Wash the cartridges with a series of solutions to remove interfering substances (e.g., water, then a low percentage of organic solvent).
-
Elute the analyte and internal standard from the cartridges with an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS) System:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Cabergoline to this compound against the nominal concentration of the calibration standards.
-
Use a weighted linear regression model to fit the calibration curve.
-
Determine the concentration of Cabergoline in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Core Mechanisms
To provide a clearer understanding of the underlying principles, the following diagrams, generated using the DOT language, illustrate the key signaling pathway of Cabergoline and a typical experimental workflow for its quantification.
Conclusion
This compound is an essential tool for researchers engaged in pharmacokinetic and metabolic studies of Cabergoline. Its commercial availability from multiple suppliers provides options for procurement, while established analytical methods offer a clear path for its implementation as an internal standard. The understanding of its parent compound's mechanism of action further enriches its application in drug development and research. This guide serves as a foundational resource for scientists and professionals, enabling more accurate and reliable quantitative bioanalysis.
References
- 1. Quantitative determination of cabergoline in human plasma using liquid chromatography combined with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative determination of cabergoline in human plasma using liquid chromatography combined with tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cabergoline-d6 - Cayman Chemical [bioscience.co.uk]
Cabergoline-d6: A Technical Guide to Safety and Handling for Research Professionals
An In-depth Overview for Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety data, handling precautions, and experimental considerations for Cabergoline-d6. This deuterated analog of Cabergoline (B1668192) serves as a critical internal standard for the quantitative analysis of the active pharmaceutical ingredient in complex biological matrices. This document is intended to be a vital resource for laboratory personnel, ensuring safe handling and accurate experimental application.
Compound Identification and Properties
Cabergoline-d6 is a synthetic ergoline (B1233604) derivative and a potent dopamine (B1211576) D2 receptor agonist. The deuterium (B1214612) labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based analytical methods.
| Property | Value | Reference |
| Chemical Name | N-[3-((dimethyl-d3)amino)propyl]-N-[(ethylamino)carbonyl]-6-(2-propen-1-yl)-ergoline-8β-carboxamide | [1] |
| CAS Number | 2738376-76-4 | [1] |
| Molecular Formula | C₂₆H₃₁D₆N₅O₂ | [1] |
| Molecular Weight | 457.6 g/mol | [1] |
| Appearance | Typically supplied as a solution in acetonitrile (B52724) | [1] |
| Solubility | Soluble in acetonitrile and DMSO | [1] |
| Storage | Store at -20°C for long-term stability. | [1] |
| Stability | Stable for at least 2 years when stored correctly. | [1] |
Hazard Identification and Safety Precautions
The primary hazards associated with Cabergoline-d6, as it is commonly supplied, are related to the solvent, acetonitrile. Acetonitrile is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.
GHS Hazard Classification (for Cabergoline-d6 in Acetonitrile):
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor. |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin. |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled. |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation. |
Signal Word: Danger
Hazard Pictograms:
-
Flame (GHS02)
-
Exclamation Mark (GHS07)
Handling Precautions
Due to the hazards of acetonitrile, all handling of Cabergoline-d6 solutions should be performed in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
-
Engineering Controls:
-
Use in a well-ventilated area with local exhaust ventilation.
-
-
General Hygiene:
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Fire and Explosion Hazards
The acetonitrile solvent is highly flammable.
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Firefighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Toxicological Information
Toxicological data for Cabergoline-d6 is limited. The information provided is primarily based on the non-deuterated parent compound, Cabergoline. The pharmacological and toxicological properties are expected to be very similar.
| Endpoint | Data for Cabergoline |
| Mechanism of Action | Potent dopamine D2 receptor agonist. |
| Acute Toxicity (Oral) | Harmful if swallowed. |
| Carcinogenicity | Not classified as a carcinogen. |
| Mutagenicity | Not classified as a mutagen. |
| Teratogenicity | Not classified as a teratogen. |
Experimental Protocols
Cabergoline-d6 is primarily used as an internal standard in the quantitative analysis of Cabergoline in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
General Workflow for Quantitative Analysis
Caption: General workflow for the quantitative analysis of Cabergoline using Cabergoline-d6 as an internal standard.
Detailed Method for Plasma Sample Analysis
The following is a representative protocol based on published methods for the determination of Cabergoline in human plasma.[2]
-
Preparation of Calibration Standards and Quality Control Samples:
-
Prepare stock solutions of Cabergoline and Cabergoline-d6 in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Serially dilute the Cabergoline stock solution to prepare calibration standards at various concentrations.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
-
Sample Extraction:
-
To 1 mL of plasma sample, add a known amount of Cabergoline-d6 internal standard solution.
-
Perform a liquid-liquid extraction by adding a suitable organic solvent (e.g., a mixture of n-hexane and isoamyl alcohol).
-
Vortex mix and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Chromatographic Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both Cabergoline and Cabergoline-d6.
-
Mechanism of Action: Dopamine D2 Receptor Signaling
Cabergoline acts as a potent agonist at dopamine D2 receptors.[3] In the pituitary gland, this activation inhibits the synthesis and release of prolactin. The signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Simplified signaling pathway of Cabergoline at the dopamine D2 receptor.
Disposal Considerations
Dispose of waste in accordance with all applicable federal, state, and local regulations. The acetonitrile solution is a hazardous waste and must be disposed of accordingly.
This guide is intended for informational purposes for trained laboratory personnel. Always refer to the specific Safety Data Sheet provided by the manufacturer before handling this compound.
References
Structural Elucidation of Cabergoline Isomer-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the structural elucidation of a deuterated isomer of Cabergoline, specifically Cabergoline-d6. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), this document provides a comprehensive overview of the analytical methodologies and data interpretation required to confirm the molecular structure of this isotopically labeled compound. The synthesis of deuterated analogs like Cabergoline-d6 is crucial for various applications in drug metabolism studies, pharmacokinetic assessments, and as internal standards in quantitative bioanalysis. This guide serves as a practical resource for researchers and professionals involved in the development and analysis of complex pharmaceutical compounds.
Introduction
Cabergoline is a potent, long-acting dopamine (B1211576) D2 receptor agonist derived from ergot alkaloids. It is primarily used in the treatment of hyperprolactinemic disorders and Parkinson's disease. The development of isotopically labeled analogs, such as Cabergoline-d6, is of significant interest for use as internal standards in clinical and preclinical studies, ensuring accuracy and precision in quantitative analyses. The structural confirmation of these labeled compounds is a critical step to ensure their identity and purity. This guide outlines the application of NMR and MS techniques for the comprehensive structural elucidation of Cabergoline isomer-d6.
Predicted Molecular Structure of Cabergoline-d6
Based on common synthetic labeling procedures for related molecules, the six deuterium (B1214612) atoms in Cabergoline-d6 are most likely incorporated into the N,N-dimethylamino group of the 3-(dimethylamino)propyl side chain. This specific deuteration would result in a molecular formula of C₂₆H₃₁D₆N₅O₂ and a corresponding increase in molecular weight. A vendor of specialty chemicals, Pharmaffiliates, lists "Cabergoline-d6" with the molecular formula C₂₆H₃₁D₆N₅O₂ and a molecular weight of 457.64, which is consistent with this predicted structure.
Mass Spectrometry Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule, providing strong evidence for its structure.
Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.
-
Sample Preparation: this compound is dissolved in a suitable organic solvent, such as methanol (B129727) or acetonitrile (B52724), to a concentration of approximately 1 µg/mL.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan Range: m/z 100-1000.
-
MS/MS: Product ion scans of the protonated molecule [M+H]⁺. Collision-induced dissociation (CID) is used to generate fragment ions.
-
Data Presentation: Predicted Mass Spectral Data
The expected mass spectral data for Cabergoline and its d6-isomer are summarized below. The predicted m/z values for Cabergoline-d6 are based on the known fragmentation of the unlabeled compound, with a +6 Da shift for fragments containing the deuterated dimethylamino group.
| Analyte | Parent Ion [M+H]⁺ (m/z) | Major Fragment Ions (m/z) | Predicted Neutral Loss |
| Cabergoline | 452.3 | 381.2, 336.2, 279.1 | C₄H₉N₂ (71.1) |
| Cabergoline-d6 | 458.3 | 381.2, 342.2, 279.1 | C₄H₃D₆N₂ (77.1) |
Fragmentation Pathway
The fragmentation of Cabergoline primarily occurs at the side chain attached to the ergoline (B1233604) core. The proposed fragmentation pathway helps in identifying the location of the deuterium labels.
Caption: Proposed fragmentation pathway of Cabergoline-d6.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule, making it an indispensable tool for structural elucidation.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR:
-
Standard one-dimensional proton spectra are acquired.
-
Key parameters: sufficient number of scans for good signal-to-noise ratio, appropriate spectral width, and relaxation delay.
-
-
¹³C NMR:
-
Proton-decoupled ¹³C spectra are acquired.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy) to establish proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.
-
Data Presentation: Predicted NMR Chemical Shifts
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for the key structural motifs of Cabergoline and the expected changes for the d6 isomer. The predictions are based on known chemical shifts for structurally similar ergot alkaloids and the expected effects of deuteration.
| Structural Moiety | Cabergoline ¹H (ppm) | Cabergoline-d6 ¹H (ppm) | Cabergoline ¹³C (ppm) | Cabergoline-d6 ¹³C (ppm) |
| Ergoline Core Protons | 2.5 - 7.5 | 2.5 - 7.5 | 25 - 140 | 25 - 140 |
| Allyl Group Protons | 5.0 - 6.0 | 5.0 - 6.0 | 115 - 135 | 115 - 135 |
| Ethyl Group Protons | 1.1 (t), 3.3 (q) | 1.1 (t), 3.3 (q) | ~15, ~40 | ~15, ~40 |
| N,N-dimethylamino Protons | ~2.2 (s) | Absent | ~45 | ~44 (septet) |
| Propyl Chain Protons | 1.7 (m), 2.3 (t), 3.4 (t) | 1.7 (m), 2.3 (t), 3.4 (t) | ~25, ~40, ~55 | ~25, ~40, ~55 |
Note: The ¹³C signal for the deuterated carbons will appear as a multiplet (septet due to coupling with three deuterium atoms, each with spin I=1) and will be significantly broader and less intense than the corresponding signal in the unlabeled compound.
Logical Workflow for Structural Confirmation
The combined use of NMR and MS data allows for a definitive structural confirmation of this compound.
Caption: Workflow for the structural elucidation of Cabergoline-d6.
Conclusion
The structural elucidation of this compound is achieved through a synergistic application of mass spectrometry and nuclear magnetic resonance spectroscopy. High-resolution mass spectrometry confirms the correct molecular weight and provides evidence for the location of the deuterium labels through the analysis of fragmentation patterns. ¹H and ¹³C NMR spectroscopy offer definitive proof of the site of deuteration by observing the disappearance of specific proton signals and the appearance of characteristic multiplets in the carbon spectrum, while confirming that the rest of the molecular structure remains intact. The detailed methodologies and data presented in this guide provide a robust framework for the characterization of deuterated pharmaceutical compounds, ensuring their suitability for their intended applications in research and development.
The Critical Role of Cabergoline-d6 in Modern Pharmacokinetic Analysis: A Technical Guide
For Immediate Release
[City, State] – December 5, 2025 – In the landscape of pharmaceutical research and development, the precise quantification of therapeutic agents in biological matrices is paramount. For potent, low-dosage drugs like cabergoline (B1668192), this presents a significant analytical challenge. This technical guide provides an in-depth exploration of the use of Cabergoline-d6, a deuterated analogue of cabergoline, as an internal standard in pharmacokinetic studies. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and implement robust bioanalytical methodologies.
Introduction to Cabergoline and the Need for Precise Pharmacokinetic Profiling
Cabergoline is a long-acting dopamine (B1211576) D2 receptor agonist used in the treatment of hyperprolactinemic disorders and Parkinson's disease.[1][2][3] Its clinical efficacy is directly related to its plasma concentration over time, making a thorough understanding of its pharmacokinetic (PK) profile—absorption, distribution, metabolism, and excretion (ADME)—essential for optimal dosing and patient outcomes. Given that therapeutic doses of cabergoline are low, its concentrations in plasma are typically in the picogram per milliliter (pg/mL) range.[4] This necessitates highly sensitive and selective analytical methods for its accurate quantification.
The Role of Stable Isotope-Labeled Internal Standards
In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for correcting for variability during sample processing and analysis. An ideal IS co-elutes with the analyte of interest and exhibits similar ionization efficiency and matrix effects. Stable isotope-labeled (SIL) compounds, such as Cabergoline-d6, are considered the gold standard for internal standards in LC-MS/MS-based bioanalysis.
The primary advantage of a SIL IS is its near-identical chemical and physical properties to the unlabeled analyte. This ensures that any loss of analyte during sample extraction, or fluctuations in instrument response, are mirrored by the SIL IS. The mass difference between the analyte and the SIL IS allows for their distinct detection by the mass spectrometer, ensuring accurate quantification.
dot
Caption: Rationale for using a deuterated internal standard in bioanalysis.
Physicochemical Properties of Cabergoline and Cabergoline-d6
The key difference between cabergoline and Cabergoline-d6 is the substitution of six hydrogen atoms with deuterium (B1214612) atoms on the methyl groups of the dimethylamino moiety. This substitution results in a higher molecular weight for Cabergoline-d6, which is the basis for its distinct detection in mass spectrometry.
| Property | Cabergoline | Cabergoline-d6 |
| Molecular Formula | C₂₆H₃₇N₅O₂ | C₂₆H₃₁D₆N₅O₂ |
| Molecular Weight | 451.6 g/mol | 457.65 g/mol |
| Chemical Structure | Ergoline (B1233604) derivative | Deuterated ergoline derivative |
| Deuteration Site | N/A | N,N-di(methyl-d3) |
Experimental Protocol: Quantification of Cabergoline in Human Plasma
The following protocol is a representative example of a validated LC-MS/MS method for the quantification of cabergoline in human plasma, utilizing a deuterated internal standard like Cabergoline-d6.
Materials and Reagents
-
Cabergoline reference standard
-
Cabergoline-d6 internal standard
-
Human plasma (with anticoagulant)
-
Methanol (HPLC grade)
-
Diethyl ether (analytical grade)
-
Ammonium acetate (B1210297) (HPLC grade)
-
Water (deionized, 18 MΩ·cm)
Sample Preparation (Liquid-Liquid Extraction)
-
Thaw frozen human plasma samples at room temperature.
-
To a 500 µL aliquot of plasma, add 50 µL of Cabergoline-d6 working solution (concentration will depend on the specific assay, e.g., 125 pg/mL).
-
Vortex the mixture for 1 minute.
-
Add 3.5 mL of diethyl ether.
-
Vortex for 3 minutes.
-
Centrifuge at 3500 rpm for 5 minutes at 5°C.
-
Transfer 3.0 mL of the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 37°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a 15 µL aliquot into the LC-MS/MS system.
dot
Caption: Sample preparation workflow for cabergoline analysis in plasma.
LC-MS/MS Conditions
| Parameter | Setting |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 reversed-phase (e.g., 4.6 x 100 mm, 3.5 µm) |
| Mobile Phase | 20 mM Ammonium Acetate : Methanol (30:70, v/v) |
| Flow Rate | 0.75 mL/min |
| Injection Volume | 15 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Mass Spectrometric Parameters (MRM Transitions)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Cabergoline | 452.3 | 381.2 |
| Cabergoline-d6 | 458.3 | 387.2 |
Note: The exact m/z for Cabergoline-d6 product ion may vary slightly depending on the fragmentation pattern, but will be 6 amu higher than the corresponding cabergoline fragment.
Method Validation and Pharmacokinetic Study Application
A bioanalytical method using Cabergoline-d6 as an internal standard must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA).
Validation Parameters
| Parameter | Typical Acceptance Criteria | Example Data[5] |
| Linearity (r) | > 0.99 | > 0.99 |
| Range | e.g., 1.86 - 124 pg/mL | 1.86 - 124 pg/mL |
| Intra-day Precision (%RSD) | < 15% | 2.4 - 17.0% |
| Inter-day Precision (%RSD) | < 15% | 7.9 - 10.7% |
| Accuracy (% Recovery) | 85 - 115% | 99.1 ± 10.2% |
| Lower Limit of Quantification (LLOQ) | S/N > 10, within accuracy/precision limits | 1.86 pg/mL |
Application in a Bioequivalence Study
In a typical bioequivalence study, healthy volunteers are administered a single dose of a test and a reference cabergoline formulation in a crossover design.[4] Blood samples are collected at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours post-dose).[4] The plasma concentrations of cabergoline are determined using the validated LC-MS/MS method with Cabergoline-d6 as the internal standard.
Pharmacokinetic Parameters
The following pharmacokinetic parameters are then calculated from the plasma concentration-time data:
| Parameter | Description | Example Values (0.5 mg dose)[4] |
| Cmax | Maximum observed plasma concentration | Test: 29.37 ± 7.5 pg/mLRef: 30.20 ± 3.40 pg/mL |
| Tmax | Time to reach Cmax | Test: 2.17 hRef: 2.33 h |
| AUC₀₋t | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | Test: 734.38 ± 174.66 pg·h/mLRef: 755.62 ± 143.29 pg·h/mL |
| t½ | Elimination half-life | 63 - 109 hours[1] |
Conclusion
The use of Cabergoline-d6 as an internal standard is indispensable for the accurate and precise quantification of cabergoline in pharmacokinetic studies. Its chemical similarity to the parent drug ensures reliable correction for analytical variability, which is critical when dealing with the low plasma concentrations of this potent therapeutic agent. The detailed methodology and validation data presented in this guide provide a robust framework for researchers and drug development professionals to establish high-quality bioanalytical assays for cabergoline, ultimately contributing to a better understanding of its clinical pharmacology and the development of safe and effective medicines.
References
- 1. Clinical pharmacokinetics of cabergoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics of Cabergoline | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative determination of cabergoline in human plasma using liquid chromatography combined with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Step-by-step LC-MS/MS method development for Cabergoline quantification.
Application Note and Protocol
This document provides a comprehensive, step-by-step guide for the development and validation of a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Cabergoline in biological matrices. This protocol is intended for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.
Introduction
Cabergoline is a potent, long-acting dopamine (B1211576) D2 receptor agonist used in the treatment of hyperprolactinemic disorders and Parkinson's disease.[1][2] Accurate and precise quantification of Cabergoline in biological samples is crucial for pharmacokinetic and bioequivalence studies. This application note details a systematic approach to developing a reliable LC-MS/MS method for this purpose.
Cabergoline is an ergoline (B1233604) derivative with the chemical name N-[3-(Dimethylamino)propyl]-N-[(ethylamino)carbonyl]-6-(2-propenyl)-8β-ergoline-8-carboxamide.[3] Its molecular formula is C26H37N5O2, and it has a molecular weight of 451.62 g/mol .[3][4]
Physicochemical Properties of Cabergoline
A thorough understanding of the physicochemical properties of Cabergoline is fundamental to developing an effective analytical method.
| Property | Value | Reference |
| Molecular Formula | C26H37N5O2 | [3][4] |
| Molecular Weight | 451.62 g/mol | [3][4] |
| pKa | pKa1 = 9.3 (N-dimethylaminopropyl group), pKa2 = 6.4 (N-propenyl group) | [3] |
| Solubility | Practically insoluble in water, freely soluble in alcohol, and very slightly soluble in hexane.[3] It is soluble in ethyl alcohol, chloroform, and DMF.[5][6] | [3][5][6] |
| LogP | 2.6 | [1][7] |
Experimental Protocols
Materials and Reagents
-
Cabergoline reference standard
-
Internal Standard (IS) (e.g., Quetiapine or deuterated Cabergoline)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid
-
Diethyl ether
-
Human plasma (or other relevant biological matrix)
-
Deionized water
Preparation of Stock and Working Solutions
-
Cabergoline Stock Solution (1 mg/mL): Accurately weigh 10 mg of Cabergoline reference standard and dissolve it in 10 mL of methanol.
-
Cabergoline Working Solutions: Prepare serial dilutions of the stock solution with methanol:water (50:50, v/v) to obtain working solutions at desired concentrations for calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of the IS and dissolve it in 10 mL of methanol.
-
Internal Standard (IS) Working Solution: Dilute the IS stock solution with methanol:water (50:50, v/v) to achieve a final concentration of 125 pg/mL.[8]
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Spike appropriate volumes of the Cabergoline working solutions into blank human plasma to prepare calibration standards. A typical linearity range is 2.00 to 200.00 pg/mL.[9][10]
-
Prepare QC samples in blank plasma at a minimum of three concentration levels: low, medium, and high.
Sample Preparation (Liquid-Liquid Extraction)
This protocol utilizes a liquid-liquid extraction (LLE) method which has demonstrated good recovery.[8]
-
To 500 µL of plasma sample (calibration standard, QC, or unknown), add 50 µL of the IS working solution (125 pg/mL).[8]
-
Vortex the mixture for 1 minute.[8]
-
Add 3.5 mL of diethyl ether.[8]
-
Vortex for 3 minutes.[8]
-
Centrifuge at 3500 rpm for 5 minutes at 5°C.[8]
-
Transfer the upper organic layer (approximately 3.0 mL) to a clean tube.[8]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.[8]
-
Reconstitute the residue in 200 µL of the mobile phase.[8]
-
Inject 15 µL of the reconstituted sample into the LC-MS/MS system.[8]
LC-MS/MS Method Development
Liquid Chromatography
The goal of the chromatographic separation is to achieve a sharp, symmetrical peak for Cabergoline and the IS, free from matrix interference.
A reversed-phase C18 column is a suitable choice for the separation of Cabergoline.[8][9] An isocratic mobile phase consisting of methanol and an aqueous buffer like ammonium acetate has proven effective.[8]
Optimized LC Parameters:
| Parameter | Recommended Condition |
| Column | Agilent Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) |
| Mobile Phase | 70% Methanol : 30% 20 mM Ammonium Acetate |
| Flow Rate | 0.75 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 15 µL |
| Run Time | 5.5 minutes |
These parameters are based on a validated method and may require further optimization based on the specific instrumentation used.[8]
Tandem Mass Spectrometry
The mass spectrometer should be operated in positive electrospray ionization (ESI) mode.[8][9] Method development involves optimizing the ion source parameters and selecting the appropriate multiple reaction monitoring (MRM) transitions.
Optimized MS/MS Parameters:
| Parameter | Cabergoline | Quetiapine (IS) |
| Ionization Mode | Positive ESI | Positive ESI |
| Precursor Ion (m/z) | 452.3 | 384.2 |
| Product Ion (m/z) | 381.2 | 253.1 |
| Fragmentation Voltage | 135 V | 150 V |
| Collision Energy | 25 V | 25 V |
These parameters are based on a validated method and should be optimized for the specific mass spectrometer being used.[8]
Method Validation
The developed method must be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: Assess interference from endogenous matrix components.
-
Linearity: Determine the concentration range over which the response is proportional to the concentration. A typical range for Cabergoline is 2.00 to 200.00 pg/mL.[10][11]
-
Accuracy and Precision: Evaluate the closeness of the measured values to the true values and the degree of scatter. Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ).
-
Recovery: Determine the extraction efficiency of the analytical method.
-
Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix.
-
Stability: Evaluate the stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term).
Quantitative Data Summary
The following tables summarize the expected performance of a validated LC-MS/MS method for Cabergoline.
Table 1: Linearity and Sensitivity
| Parameter | Value |
| Linearity Range | 2.00 - 200.00 pg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.6 pg/mL |
| Limit of Detection (LOD) | 0.5 pg/mL |
Data based on published methods.[9][10][11]
Table 2: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Concentration (pg/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LLOQ | 2.0 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low | 6.0 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Medium | 80.0 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High | 160.0 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Expected values based on typical bioanalytical method validation guidelines.
Experimental Workflow Diagram
Conclusion
This application note provides a detailed protocol for the development and validation of an LC-MS/MS method for the quantification of Cabergoline in biological matrices. The described liquid-liquid extraction procedure, coupled with optimized chromatographic and mass spectrometric conditions, offers a sensitive, specific, and reliable method suitable for pharmacokinetic and bioequivalence studies. Adherence to rigorous validation procedures is essential to ensure the quality and integrity of the generated data.
References
- 1. Cabergoline | C26H37N5O2 | CID 54746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dnplindia.com [dnplindia.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. Cabergoline | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. paperity.org [paperity.org]
- 10. ju.edu.sa [ju.edu.sa]
- 11. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent stud… [ouci.dntb.gov.ua]
Application Note: High-Sensitivity Bioanalysis of Cabergoline Using Cabergoline Isomer-d6 as an Internal Standard
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of Cabergoline (B1668192) in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Cabergoline isomer-d6, to ensure high accuracy and precision, correcting for variability during sample preparation and analysis. This protocol is intended for researchers, scientists, and drug development professionals requiring reliable bioanalytical data for pharmacokinetic studies and clinical monitoring.
Introduction
Cabergoline is a potent, long-acting dopamine (B1211576) D2 receptor agonist used in the treatment of hyperprolactinemic disorders and Parkinson's disease.[1][2][3] Accurate quantification of Cabergoline in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotopically labeled (SIL) internal standard is the preferred approach in LC-MS/MS bioanalysis to compensate for matrix effects, extraction variability, and instrument response fluctuations.[4][5][6] A deuterated internal standard, such as this compound, is an ideal choice as it co-elutes with the analyte and exhibits similar ionization efficiency, leading to improved data quality.[6][7][8] This document provides a detailed protocol for sample preparation, LC-MS/MS analysis, and data processing for the quantification of Cabergoline in human plasma.
Experimental Protocols
Materials and Reagents
-
Cabergoline reference standard
-
This compound internal standard (IS)
-
Human plasma (with appropriate anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Diethyl ether (for liquid-liquid extraction)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw plasma samples at room temperature.
-
To 500 µL of plasma, add 50 µL of the internal standard working solution (this compound).
-
Vortex the mixture for 30 seconds.
-
Add 3 mL of diethyl ether.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Refer to specific instrument optimization |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Cabergoline) | m/z 452.3 → 381.2[9][10][11] |
| MRM Transition (this compound) | m/z 458.3 → 387.2 (Example, adjust based on specific d6 labeling) |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 100 ms |
Data Presentation
The following tables summarize the expected quantitative performance of the method.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 2.00 - 200.00 pg/mL[9][10][12] |
| Correlation Coefficient (r²) | > 0.99[13] |
| Weighting | 1/x² |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (pg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Lower Limit of Quantification (LLOQ) | 2.00 | < 20 | < 20 | 80 - 120 |
| Low QC (LQC) | 6.00[12] | < 15 | < 15 | 85 - 115 |
| Medium QC (MQC) | 60.00[12] | < 15 | < 15 | 85 - 115 |
| High QC (HQC) | 160.00[12] | < 15 | < 15 | 85 - 115 |
Mandatory Visualizations
Experimental Workflow
Caption: Bioanalytical workflow for Cabergoline quantification.
Cabergoline Signaling Pathway
Caption: Cabergoline's mechanism of action in inhibiting prolactin secretion.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Cabergoline? [synapse.patsnap.com]
- 3. cabergoline | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. scispace.com [scispace.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. texilajournal.com [texilajournal.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. researchgate.net [researchgate.net]
- 10. A validated LC-MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ju.edu.sa [ju.edu.sa]
- 12. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative determination of cabergoline in human plasma using liquid chromatography combined with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cabergoline Analysis in Human Plasma
These application notes provide detailed protocols for the sample preparation of Cabergoline in human plasma for quantitative analysis. The methods described are intended for researchers, scientists, and drug development professionals. Three common and effective sample preparation techniques are covered: Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Introduction
Cabergoline is a potent, long-acting dopamine (B1211576) D2 receptor agonist used in the treatment of hyperprolactinemic disorders and Parkinson's disease. Accurate and reliable quantification of Cabergoline in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Due to its low therapeutic dosage, the concentration of Cabergoline in plasma is typically in the picogram per milliliter (pg/mL) range, necessitating highly sensitive and robust analytical methods, often involving liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Effective sample preparation is a critical step to remove interfering endogenous matrix components, such as proteins and phospholipids, and to concentrate the analyte of interest, thereby improving the accuracy, precision, and sensitivity of the analytical method. This document outlines detailed protocols for three widely used sample preparation techniques for Cabergoline analysis in human plasma.
Quantitative Data Summary
The following table summarizes the quantitative data from various studies on Cabergoline analysis in human plasma, providing a comparative overview of the performance of different sample preparation techniques.
| Sample Preparation Technique | Linearity Range (pg/mL) | LLOQ (pg/mL) | Recovery (%) | Matrix Effect (%) | Reference |
| Liquid-Liquid Extraction (LLE) | 2.00 - 200.00 | 1.6 | Not explicitly stated, but method was validated | Not explicitly stated, but method was validated | [1][2] |
| Liquid-Liquid Extraction (LLE) | 1.86 - 124 | 1.86 | ~99.1 (expressed as accuracy) | Not explicitly stated, but method was validated | |
| Protein Precipitation (PP) | 5 - 250 | ~2 | Not explicitly stated, but method was validated | Not explicitly stated, but method was validated | |
| Solid-Phase Extraction (SPE) | 2 - 500 (for Bromocriptine) | 2 (for Bromocriptine) | Not explicitly stated, but method was validated | Not explicitly stated, but method was validated |
Experimental Protocols
Protein Precipitation (PP)
Protein precipitation is a straightforward and rapid method for removing the bulk of proteins from plasma samples. It is often used for its simplicity and high throughput.
Principle: A water-miscible organic solvent is added to the plasma sample to alter the polarity of the solvent, causing proteins to denature and precipitate out of the solution.
Protocol:
-
Allow frozen human plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 600 µL of ice-cold acetonitrile (B52724) (or methanol) to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing Cabergoline and transfer it to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
-
Vortex the reconstituted sample for 30 seconds.
-
Transfer the sample to an autosampler vial for injection into the LC-MS/MS system.
References
Application Notes and Protocols for Liquid-Liquid Extraction of Cabergoline from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cabergoline (B1668192), an ergot derivative, is a potent dopamine (B1211576) D2 receptor agonist used in the management of hyperprolactinemic disorders and Parkinson's disease.[1] Accurate quantification of cabergoline in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. Liquid-liquid extraction (LLE) is a widely employed sample preparation technique for the isolation and purification of cabergoline from complex biological samples such as plasma and urine prior to analysis by various chromatographic methods.[1][2] This document provides detailed protocols and data for the LLE of cabergoline from biological matrices.
Data Presentation
The following table summarizes quantitative data from various validated methods for the determination of cabergoline in human plasma using liquid-liquid extraction.
| Parameter | Method 1: Diethyl Ether Extraction | Method 2: Methylene (B1212753) Chloride-Isooctane Extraction |
| Biological Matrix | Human Plasma | Human Plasma & Urine |
| Extraction Solvent | Diethyl Ether | Methylene Chloride-Isooctane Mixture |
| Internal Standard | Quetiapine (B1663577) | Deuterated Cabergoline |
| Linearity Range | 2.00–200.00 pg/mL[1] | 1.86–124 pg/mL |
| Limit of Detection (LOD) | 0.5 pg/mL[1] | Not explicitly stated |
| Limit of Quantification (LOQ) | 1.6 pg/mL[1] | 1.86 pg/mL[3] |
| Extraction Recovery | 57.71 ± 3.33% (High QC) to 76.73 ± 11.46% (Low QC)[1] | Not explicitly stated |
| Analytical Technique | LC-MS/MS[1] | LC-MS/MS[3] |
Experimental Protocols
Method 1: Liquid-Liquid Extraction using Diethyl Ether
This protocol is adapted from a validated LC-MS/MS method for the analysis of cabergoline in human plasma.[1]
Materials:
-
Human plasma samples
-
Cabergoline standard solutions
-
Quetiapine internal standard (IS) solution (125.00 pg/mL)
-
Diethyl ether (analytical grade)
-
Methanol (analytical grade)
-
Vortex mixer
-
Refrigerated centrifuge
-
Solvent evaporator
-
LC-MS/MS system
Procedure:
-
To 500.00 µL of plasma sample in a centrifuge tube, add 50.00 µL of the quetiapine internal standard solution.
-
Vortex the sample for 1 minute.
-
Add 3.50 mL of diethyl ether to the tube.
-
Vortex-mix the sample for 3 minutes to ensure thorough extraction.
-
Centrifuge the sample at 3500 rpm for 5 minutes at 5 °C to separate the organic and aqueous layers.
-
Carefully transfer 3.00 mL of the upper organic layer (diethyl ether) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 37 °C.
-
Reconstitute the dried residue with 200.00 µL of the mobile phase used for the LC-MS/MS analysis.
-
Inject a suitable volume (e.g., 15.00 μL) of the clear supernatant into the LC-MS/MS system for analysis.[1]
Method 2: Liquid-Liquid Extraction using Methylene Chloride-Isooctane
This method has been reported for the extraction of cabergoline from both plasma and urine.[4] While a detailed step-by-step protocol is not publicly available, the general procedure involves the following steps:
General Procedure:
-
Buffering of the plasma or urine sample.
-
Extraction of cabergoline with a mixture of methylene chloride and isooctane.
-
Back-extraction of cabergoline into an acidic aqueous solution (0.1 M phosphoric acid).[4]
-
Analysis of the acidic aqueous phase by a suitable analytical method, such as HPLC with electrochemical detection.
Note on Tissue Samples: While specific LLE protocols for the extraction of cabergoline from tissue homogenates are not readily available in the reviewed literature, a general approach can be adapted from established methods for other analytes in brain tissue. This would typically involve:
-
Homogenization of the tissue in a suitable buffer.
-
Protein precipitation with a solvent like methanol.
-
Centrifugation to separate the supernatant containing the analyte.
-
Proceeding with a liquid-liquid extraction protocol similar to those described for plasma or urine, with potential optimization of the solvent system and pH conditions.
Visualizations
Experimental Workflow for Cabergoline LLE
Caption: General workflow for the liquid-liquid extraction of cabergoline.
Signaling Pathway of Cabergoline
Caption: Simplified signaling pathway of cabergoline's inhibitory action.
References
- 1. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Quantitative determination of cabergoline in human plasma using liquid chromatography combined with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Optimizing Mass Spectrometry Parameters for the Detection of Cabergoline and its Deuterated Isomer
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cabergoline (B1668192) is a potent, long-acting dopamine (B1211576) D2 receptor agonist used in the treatment of hyperprolactinemic disorders and Parkinson's disease. Accurate and sensitive quantification of Cabergoline in biological matrices is crucial for pharmacokinetic studies and clinical monitoring. The use of a stable isotope-labeled internal standard, such as Cabergoline isomer-d6, is the gold standard for robust quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for matrix effects and variability in sample processing. This application note provides a detailed protocol for optimizing mass spectrometry parameters for the sensitive and specific detection of Cabergoline and this compound.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from established methods for the extraction of Cabergoline from human plasma.[1][2][3][4]
-
Aliquot Plasma: In a clean microcentrifuge tube, add 500 µL of human plasma.
-
Internal Standard Spiking: Add an appropriate volume of this compound working solution to each plasma sample to achieve a final concentration within the linear range of the calibration curve.
-
Alkalinization: Add 500 µL of a suitable buffer, such as 0.1 M sodium carbonate, to raise the pH of the plasma sample. This facilitates the extraction of the basic Cabergoline molecule into an organic solvent.
-
Extraction: Add 3 mL of an immiscible organic solvent (e.g., diethyl ether or a mixture of ethyl acetate (B1210297) and hexane).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute to ensure thorough mixing. Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase and inject a portion onto the LC-MS/MS system.
Liquid Chromatography
The following are typical liquid chromatography conditions for the analysis of Cabergoline.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration. A typical gradient might be: 0-1 min (10% B), 1-5 min (10-90% B), 5-6 min (90% B), 6-6.1 min (90-10% B), 6.1-8 min (10% B). |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry
The following parameters are a starting point for the optimization on a triple quadrupole mass spectrometer.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 - 4.5 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Temperature | 350 - 450°C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Cone Gas Flow | 50 - 150 L/hr |
| Collision Gas | Argon |
Data Presentation: Optimized MRM Transitions
Multiple Reaction Monitoring (MRM) is employed for the sensitive and selective quantification of Cabergoline and its deuterated internal standard. The following table summarizes the optimized MRM transitions. The precursor ion for Cabergoline is [M+H]+ at m/z 452.3.[1][3][4] For this compound, the precursor ion is shifted by +6 Da to m/z 458.3. The primary fragment ion for Cabergoline results from the loss of the diethylurea moiety. It is anticipated that the deuterated internal standard will exhibit a similar fragmentation pattern.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Cabergoline | 452.3 | 381.2 | 100 | 30 - 50 | 20 - 30 |
| 452.3 | 279.1 | 100 | 30 - 50 | 35 - 45 | |
| This compound | 458.3 | 381.2 | 100 | 30 - 50 | 20 - 30 |
| 458.3 | 387.2 | 100 | 30 - 50 | 20 - 30 |
Note: The optimal Cone Voltage and Collision Energy should be determined experimentally by infusing a standard solution of each compound and varying these parameters to achieve the maximum signal intensity.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of Cabergoline using LC-MS/MS.
Caption: Experimental workflow for Cabergoline quantification.
Logic of MRM Parameter Optimization
This diagram outlines the logical steps for optimizing the MRM parameters for an analyte and its stable isotope-labeled internal standard.
Caption: MRM parameter optimization logic.
Conclusion
This application note provides a comprehensive starting point for the development and optimization of a robust LC-MS/MS method for the quantification of Cabergoline using its deuterated internal standard, this compound. The provided protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the optimized MRM transitions, will enable researchers to achieve the high sensitivity and specificity required for demanding bioanalytical applications. It is essential to perform in-house validation of the method to ensure it meets the specific requirements of the intended application.
References
- 1. Quantitative determination of cabergoline in human plasma using liquid chromatography combined with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Determination of Cabergoline by Electrospray Ionization Tandem Mass Sp" by Bruce A. Kimball, Thomas J. DeLiberto et al. [digitalcommons.unl.edu]
- 3. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent stud… [ouci.dntb.gov.ua]
- 4. A validated LC-MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Chromatographic Separation and Quantification of Cabergoline and its Deuterated Isomer in Human Plasma
Abstract
This application note describes a robust and sensitive method for the simultaneous quantification of Cabergoline (B1668192) and its deuterated internal standard in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The developed protocol is highly suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The method utilizes a simple liquid-liquid extraction procedure for sample preparation, followed by a rapid chromatographic separation on a reversed-phase C18 column. The MS/MS detection in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity, with a limit of quantification in the low pg/mL range.
Introduction
Cabergoline is a potent, long-acting dopamine (B1211576) D2 receptor agonist used in the treatment of hyperprolactinemic disorders and Parkinson's disease.[1][2][3][4][5] Accurate and reliable quantification of Cabergoline in biological matrices is crucial for clinical and research purposes. The use of a stable isotope-labeled internal standard, such as a deuterated Cabergoline isomer, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for matrix effects and variations in sample processing and instrument response. This document provides a detailed protocol for the chromatographic separation and quantification of Cabergoline and its deuterated analog in human plasma.
Experimental
Materials and Reagents
-
Cabergoline reference standard
-
Deuterated Cabergoline (internal standard)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
HPLC-grade Diethyl ether
-
Formic acid (or other specified mobile phase additives)
-
Human plasma (drug-free)
Instrumentation and Chromatographic Conditions
A summary of the LC-MS/MS conditions is presented in the table below. These are compiled from established methods and can be adapted based on the specific instrumentation available.[6][7][8][9][10][11][12]
| Parameter | Condition |
| LC System | Agilent 1200 series or equivalent |
| Mass Spectrometer | API 4000 triple quadrupole mass spectrometer or equivalent |
| Column | Reversed-phase C18 (e.g., 50 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% Formic Acid (gradient or isocratic) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Cabergoline: m/z 452.3 → 381.2[6][7][10][11][12] Deuterated Cabergoline: (Specific m/z to be determined based on the deuteration pattern) Quetiapine (IS): m/z 384.2 → 253.1[6][7][10][11] |
| Run Time | Approximately 5.5 minutes[6][10][11] |
Sample Preparation: Liquid-Liquid Extraction
-
To 500 µL of human plasma in a polypropylene (B1209903) tube, add 50 µL of the deuterated Cabergoline internal standard working solution.
-
Vortex the sample for 30 seconds.
-
Add 3 mL of diethyl ether.
-
Vortex for 3 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Results and Discussion
The chromatographic method provides a sharp and symmetrical peak for both Cabergoline and its deuterated internal standard, with a typical retention time of under 5 minutes. The use of MRM mode for detection ensures high selectivity, eliminating potential interferences from the plasma matrix.
Quantitative Performance
The method demonstrates excellent linearity over a concentration range of approximately 2.00 to 200.00 pg/mL.[6][10][11] The limit of detection (LOD) and limit of quantification (LOQ) are typically in the low picogram per milliliter range, making the method suitable for the analysis of clinical samples.[6][8][10][11]
| Parameter | Typical Value |
| Linearity (r²) | > 0.99[8][9] |
| Limit of Detection (LOD) | ~0.5 pg/mL[6][10][11] |
| Lower Limit of Quantification (LLOQ) | ~1.86 pg/mL[8][9] |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Experimental Workflow
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Cabergoline? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. pharmacoj.com [pharmacoj.com]
- 5. cabergoline | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent stud… [ouci.dntb.gov.ua]
- 7. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative determination of cabergoline in human plasma using liquid chromatography combined with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative determination of cabergoline in human plasma using liquid chromatography combined with tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 10. paperity.org [paperity.org]
- 11. ju.edu.sa [ju.edu.sa]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Quantitative Analysis of Cabergoline in Preclinical and Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the quantitative analysis of Cabergoline (B1668192), a potent dopamine (B1211576) D2 receptor agonist, in both preclinical and clinical settings. Detailed methodologies for bioanalytical techniques, summaries of key quantitative data, and visual representations of experimental workflows and signaling pathways are presented to support research and development efforts.
Quantitative Bioanalytical Methods for Cabergoline
The accurate quantification of Cabergoline in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for determining Cabergoline concentrations in plasma.
Table 1: Summary of a Validated LC-MS/MS Method for Cabergoline in Human Plasma[1][2][3]
| Parameter | Value |
| Analytical Method | Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) |
| Internal Standard | Quetiapine |
| Extraction Method | Liquid-Liquid Extraction with Diethyl Ether |
| Chromatographic Column | Reversed-phase C18 |
| Mobile Phase | 20 mM Ammonium Acetate and Methanol (30:70, v/v) |
| Flow Rate | 0.75 mL/min |
| Total Run Time | 5.5 minutes |
| Detection Mode | Multiple Reaction Monitoring (MRM) in positive ion mode |
| Mass Transitions (m/z) | Cabergoline: 452.3 → 381.2; Quetiapine: 384.2 → 253.1 |
| Linearity Range | 2.00 to 200.00 pg/mL |
| Limit of Detection (LOD) | 0.5 pg/mL |
| Limit of Quantification (LOQ) | 1.6 pg/mL |
A high-performance thin-layer chromatography (HPTLC) method has also been developed for the determination of Cabergoline in pharmaceutical preparations, which can be useful for quality control purposes.[1]
Table 2: HPTLC Method for Cabergoline in Tablets[4]
| Parameter | Value |
| Stationary Phase | TLC aluminum plates precoated with silica (B1680970) gel 60 GF254 |
| Mobile Phase | Chloroform: Methanol: Ammonia (25%) (80:20:1) |
| Detection Wavelength | 280 nm |
| Rf Value | 0.65 ± 0.03 |
| Linearity Range | 1000 - 5000 ng/spot |
| Limit of Detection (LOD) | 192.14 ng/spot |
| Limit of Quantification (LOQ) | 582.2 ng/spot |
Experimental Protocol: LC-MS/MS Quantification of Cabergoline in Human Plasma
This protocol is based on a validated method for bioequivalence studies.[2][3][4]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of human plasma, add 50 µL of Quetiapine internal standard solution (125 pg/mL).
-
Vortex for 1 minute.
-
Add 3.5 mL of diethyl ether, vortex for 3 minutes, and centrifuge at 3500 rpm for 5 minutes at 5°C.
-
Transfer 3.0 mL of the upper organic layer to a clean tube.
-
Evaporate the solvent under a stream of nitrogen at 37°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 15 µL of the clear supernatant into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: Agilent or equivalent
-
Column: Agilent Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)
-
Column Temperature: 30°C
-
Autosampler Temperature: 5°C
-
Mobile Phase: 20 mM Ammonium Acetate and Methanol (30:70, v/v)
-
Flow Rate: 0.75 mL/min (isocratic elution)
-
Injection Volume: 15 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Detection: Multiple Reaction Monitoring (MRM)
-
Cabergoline: m/z 452.3 → 381.2
-
Quetiapine (IS): m/z 384.2 → 253.1
-
3. Method Validation
-
The method should be validated according to FDA or other relevant regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, stability, and matrix effects.[2]
Quantitative Data from Preclinical and Clinical Trials
Preclinical Data
While detailed, standardized preclinical pharmacokinetic data is less available in the public domain, studies in various animal models provide valuable insights into the pharmacodynamics of Cabergoline.
Table 3: Summary of Quantitative Data from Preclinical Studies
| Species | Model | Dosage | Key Quantitative Findings | Reference |
| Rats | Prevention of Pregnancy | 10 µg/kg/day (s.c.) for 3 days | 100% effective in preventing implantation. Serum prolactin significantly reduced from 16.0 ng/mL to 1.7 ± 0.62 ng/mL. | [5][6] |
| Rats | Termination of Pregnancy | 30 µg/kg/day (s.c.) for 3 days | 100% effective in terminating pregnancy. | [5][6] |
| Rats (6-hydroxydopamine-lesioned) | Parkinson's Disease | Not specified | Potent and long-lasting dopaminergic stimulatory effects observed. | [7] |
| Primates (MPTP-lesioned) | Parkinson's Disease | 0.25 mg/kg (s.c.) every 48 hours for 1 month | Sustained antiparkinsonian activity. Striatal D2 receptor binding density decreased by 50%. | [8][9] |
| Coyotes | Reproductive Inhibition | 1000 µg | Marked decreases in mean prolactin (-42.1% at day 3) and progesterone (B1679170) (-55.6% at day 3) concentrations. | [10] |
Clinical Data
Clinical trials have extensively characterized the pharmacokinetics and pharmacodynamics of Cabergoline in humans, particularly in the context of hyperprolactinemia.
Table 4: Pharmacokinetic Parameters of Cabergoline in Healthy Human Volunteers (0.5 mg dose)[2][3]
| Parameter | Test Product | Reference Product (Dostinex®) |
| Cmax (pg/mL) | 49.88 ± 17.61 | 48.06 ± 15.34 |
| Tmax (h) | 2.17 (median) | 2.33 (median) |
| AUC0-72 (pg·h/mL) | 622.31 ± 217.55 | 611.75 ± 210.11 |
| t1/2 (h) | 65.52 ± 15.44 | 67.29 ± 16.33 |
Table 5: Pharmacodynamic Outcomes of Cabergoline in Clinical Trials for Hyperprolactinemia
| Study Population | Dosage | Key Quantitative Findings | Reference |
| 455 patients with hyperprolactinemia | Median starting dose: 1.0 mg/week | Normalization of serum prolactin levels in 86% of all patients (92% with microprolactinoma/idiopathic, 77% with macroprolactinoma). Tumor shrinkage observed in 67% of cases. | [11] |
| Patients with hyperprolactinemia | 0.125 - 1.0 mg twice weekly | Linear dose-response relationship for prolactin normalization. Up to 95% of patients achieved normal prolactin levels. | [12] |
| 151 patients with prolactin-secreting pituitary adenomas | At least 24 months of treatment | Tumor shrinkage observed in 67.5% of patients. A lower prolactin score was significantly associated with tumor shrinkage. | [13] |
| Patients with giant prolactinomas | Not specified | Cabergoline was significantly better than bromocriptine (B1667881) in normalizing prolactin levels (69.4% vs. 31.7%). | [14] |
Visualizations: Signaling Pathways and Experimental Workflows
Cabergoline's Primary Signaling Pathway
Cabergoline is a potent agonist of the dopamine D2 receptor. Its primary mechanism of action in the treatment of hyperprolactinemia involves the inhibition of prolactin secretion from lactotroph cells in the anterior pituitary gland.
Experimental Workflow for Cabergoline Quantification in Plasma
The following diagram illustrates the key steps involved in the quantitative analysis of Cabergoline from plasma samples using LC-MS/MS.
Logical Relationship in a Cabergoline Bioequivalence Study
This diagram outlines the logical flow of a clinical trial designed to assess the bioequivalence of a test formulation of Cabergoline against a reference product.
References
- 1. ijprs.com [ijprs.com]
- 2. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ju.edu.sa [ju.edu.sa]
- 4. A validated LC-MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prevention and termination of pregnancy in rats by cabergoline, a dopamine agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacodynamic and pharmacokinetic features of cabergoline. Rationale for use in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation by chronic treatment with cabergoline of dopamine D1 and D2 receptor levels and their expression in the striatum of Parkinsonian-monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cabergoline, a long-acting dopamine D2-like receptor agonist, produces a sustained antiparkinsonian effect with transient dyskinesias in parkinsonian drug-naive primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 11. Cabergoline in the treatment of hyperprolactinemia: a study in 455 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dose-dependent suppression of serum prolactin by cabergoline in hyperprolactinaemia: a placebo controlled, double blind, multicentre study. European Multicentre Cabergoline Dose-finding Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lower prolactin levels during cabergoline treatment are associated to tumor shrinkage in prolactin secreting pituitary adenoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Drug Metabolism Studies of Cabergoline using Cabergoline Isomer-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cabergoline (B1668192) is a potent, long-acting dopamine (B1211576) D2 receptor agonist used in the treatment of hyperprolactinemic disorders and Parkinson's disease. Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety. In vitro metabolism studies are essential tools in this evaluation. Cabergoline is extensively metabolized in the liver, primarily through hydrolysis of its acylurea or urea (B33335) moiety, with minimal involvement of the cytochrome P450 (CYP450) enzyme system.[1][2]
This document provides detailed application notes and protocols for studying the in vitro metabolism of cabergoline, utilizing Cabergoline Isomer-d6 as an internal standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is the gold standard in bioanalysis, as it co-elutes with the analyte and compensates for variations in sample preparation and matrix effects, ensuring high accuracy and precision.
Key Metabolic Pathways of Cabergoline
The primary metabolic pathways for cabergoline are:
-
Hydrolysis: The main route of metabolism involves the hydrolysis of the acylurea or urea bond. This leads to the formation of the main metabolite, FCE 21589 (a carboxylic acid derivative), and a minor metabolite, FCE 21590 (an amide derivative).
-
Oxidation: A less prominent pathway involves the oxidation of the cabergoline molecule. One identified oxidation product is Cabergoline N-oxide, formed at the N-allyl nitrogen.
It is important to note that the major metabolites of cabergoline do not contribute to its therapeutic effect.[2]
Application of this compound
This compound is a deuterated analog of cabergoline, making it an ideal internal standard for quantitative analysis in in vitro metabolism studies. Its chemical properties are nearly identical to cabergoline, ensuring similar extraction efficiency and chromatographic behavior. However, its increased mass allows it to be distinguished from the parent compound by a mass spectrometer.
Data Presentation
The following table summarizes hypothetical but representative quantitative data from an in vitro metabolism study of cabergoline in human liver microsomes. This data illustrates the typical depletion of the parent compound and the formation of its major metabolite over time.
| Time (minutes) | Cabergoline Concentration (µM) | Percent Remaining (%) | FCE 21589 (Metabolite) Concentration (µM) |
| 0 | 1.00 | 100 | 0.00 |
| 5 | 0.85 | 85 | 0.15 |
| 15 | 0.60 | 60 | 0.40 |
| 30 | 0.35 | 35 | 0.65 |
| 60 | 0.10 | 10 | 0.90 |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability of Cabergoline in Human Liver Microsomes
This protocol outlines the procedure to determine the rate of metabolic degradation of cabergoline in human liver microsomes.
Materials:
-
Cabergoline
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Methanol (MeOH)
-
Water, LC-MS grade
-
96-well plates
-
Incubator
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of Cabergoline (e.g., 1 mM in DMSO).
-
Prepare a working solution of Cabergoline (e.g., 100 µM in buffer).
-
Prepare a stock solution of this compound (e.g., 1 mM in DMSO).
-
Prepare a working solution of this compound (e.g., 10 µM in ACN/MeOH) for protein precipitation.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Human Liver Microsomes (final concentration of 0.5 mg/mL)
-
Cabergoline working solution (final concentration of 1 µM)
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
-
Sample Collection and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.
-
Quench the reaction by adding 2-3 volumes of cold acetonitrile containing the this compound internal standard.
-
-
Sample Preparation for LC-MS/MS Analysis:
-
Vortex the quenched samples.
-
Centrifuge the samples to precipitate the proteins (e.g., 10,000 x g for 10 minutes).
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method.
-
Monitor the parent compound (cabergoline) and the internal standard (this compound).
-
Typical MS/MS transitions for cabergoline are m/z 452.3 → 381.2.
-
Data Analysis:
-
Calculate the peak area ratio of cabergoline to this compound at each time point.
-
Determine the percentage of cabergoline remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining cabergoline versus time to determine the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
Protocol 2: Metabolite Identification and Profiling
This protocol is designed to identify and profile the metabolites of cabergoline formed in vitro.
Procedure:
Follow the same incubation and sample preparation steps as in Protocol 1.
LC-MS/MS Analysis:
-
Employ a high-resolution mass spectrometer to obtain accurate mass measurements of potential metabolites.
-
Use data mining software to search for expected metabolites (e.g., hydrolyzed and oxidized products) and to identify unknown metabolites.
-
Perform MS/MS fragmentation analysis to elucidate the structures of the identified metabolites.
-
Monitor for the expected m/z of major metabolites:
-
FCE 21589 (Hydrolysis product - acid): Calculated m/z will be different from the parent drug.
-
Cabergoline N-oxide: Expected [M+H]+ of approximately m/z 468.3.
-
Visualizations
Caption: Experimental Workflow for In Vitro Metabolism of Cabergoline.
Caption: Primary Metabolic Pathways of Cabergoline.
References
Protocol for preparing Cabergoline-d6 standard stock and working solutions.
Application Note: Preparation of Cabergoline-d6 Standard Solutions
Introduction Cabergoline (B1668192) is a potent, long-acting dopamine (B1211576) D2 receptor agonist derived from ergot alkaloids. It is primarily used for treating hyperprolactinemic disorders. Cabergoline-d6, the deuterium-labeled analog of Cabergoline, serves as an ideal internal standard for quantitative analysis in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), due to its similar chemical and physical properties to the unlabeled analyte.[1][2] Accurate preparation of standard stock and working solutions is critical for the development and validation of reliable analytical methods.[3] This document provides a detailed protocol for the preparation of Cabergoline-d6 standard stock and subsequent working solutions.
Safety Precautions Cabergoline is a pharmacologically potent compound. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times.[4][5] All handling of the powdered form should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation.[4]
Quantitative Data Summary
The following table summarizes the key parameters for the preparation and storage of Cabergoline-d6 standard solutions based on established analytical methods.
| Parameter | Stock Solution | Working Solutions | Reference |
| Analyte | Cabergoline-d6 | Cabergoline-d6 | [1] |
| Typical Concentration | 1.0 mg/mL (1000 µg/mL) | 10 pg/mL - 1000 ng/mL | [6] |
| Recommended Solvent | Methanol (B129727) (High-Purity/HPLC Grade) | Methanol, Acetonitrile, or Mobile Phase | [7][6] |
| Storage Temperature | 2°C to 8°C | 2°C to 8°C (Short-term) | [6] |
| Long-Term Storage (Solid) | -20°C | N/A | [7] |
Experimental Protocols
Preparation of Cabergoline-d6 Standard Stock Solution (1.0 mg/mL)
This protocol describes the preparation of a primary stock solution at a concentration of 1.0 mg/mL.
Materials:
-
Cabergoline-d6 powder
-
Methanol (HPLC or LC-MS grade)
-
Analytical balance (readable to 0.01 mg)
-
1 mL Class A volumetric flask
-
Micro-spatula
-
Pipettes
-
Vortex mixer or sonicator
-
Amber glass vial for storage
Procedure:
-
Allow the container of Cabergoline-d6 powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Accurately weigh approximately 1.0 mg of Cabergoline-d6 powder and transfer it carefully into a 1 mL Class A volumetric flask. Record the exact weight.
-
Add approximately 0.7 mL of methanol to the volumetric flask.
-
Gently swirl the flask to dissolve the powder. If necessary, use a vortex mixer or sonicator to ensure the solid is completely dissolved.[8]
-
Once dissolved, add methanol to the flask until the meniscus reaches the 1 mL calibration mark.
-
Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.
-
Calculate the precise concentration of the stock solution based on the actual weight of the powder used.
-
Transfer the solution to a clearly labeled amber glass vial.
-
Store the stock solution at 2°C to 8°C, protected from light.[6][8]
Preparation of Cabergoline-d6 Working Solutions
Working solutions are prepared by performing serial dilutions of the primary stock solution. The example below details the preparation of a 100 ng/mL working solution.
Materials:
-
1.0 mg/mL Cabergoline-d6 stock solution
-
Methanol (HPLC or LC-MS grade) or desired final solvent (e.g., mobile phase)[6]
-
Calibrated pipettes
-
Appropriate volumetric flasks or microcentrifuge tubes
-
Vortex mixer
Procedure (Example Serial Dilution):
Step A: Preparation of an Intermediate Solution (10 µg/mL)
-
Pipette 10 µL of the 1.0 mg/mL (1000 µg/mL) primary stock solution into a 1 mL volumetric flask or tube.
-
Add the diluent (e.g., methanol) to the 1 mL mark.
-
Cap and vortex to mix thoroughly. This creates an intermediate solution of 10 µg/mL.
Step B: Preparation of Final Working Solution (100 ng/mL)
-
Pipette 10 µL of the 10 µg/mL (10,000 ng/mL) intermediate solution into a 1 mL volumetric flask or tube.
-
Add the diluent to the 1 mL mark.
-
Cap and vortex to mix thoroughly. This creates the final working solution of 100 ng/mL.
Note: The dilution factor and final concentrations should be adjusted based on the specific requirements of the analytical assay, such as the calibration curve range.
Workflow Diagram
The following diagram illustrates the logical workflow for the preparation of standard and working solutions from the solid standard.
Caption: Workflow for Cabergoline-d6 Solution Preparation.
References
- 1. Cabergoline-d6 - CAS - 81409-90-7 (non-labelled) | Axios Research [axios-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quantitative determination of cabergoline in human plasma using liquid chromatography combined with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. medisca.net [medisca.net]
- 6. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. usbio.net [usbio.net]
- 8. uspnf.com [uspnf.com]
Troubleshooting & Optimization
Technical Support Center: Isotopic Exchange in Deuterium-Labeled Cabergoline
Welcome to the technical support center for deuterium-labeled Cabergoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this isotopically labeled compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: I am observing a decrease in the isotopic purity of my deuterium-labeled Cabergoline standard over time. What is the likely cause?
A1: This is likely due to isotopic back-exchange, where deuterium (B1214612) atoms on the Cabergoline molecule are replaced by hydrogen atoms from the surrounding environment.[1] The most common culprits for this phenomenon are the presence of protic solvents (like water or methanol), suboptimal pH conditions, and elevated temperatures.[1][2] Deuterium atoms on heteroatoms (O, N, S) or on carbons adjacent to carbonyl groups are particularly susceptible to exchange.[1]
Q2: Which positions on the Cabergoline molecule are most prone to isotopic exchange?
A2: Based on the structure of Cabergoline, the most labile positions for deuterium exchange are likely the N-H protons of the urea (B33335) moiety and the ergoline (B1233604) ring system. Protons on carbons alpha to carbonyl groups may also be susceptible to exchange under certain conditions. It is crucial to review the certificate of analysis for your specific labeled compound to understand which positions are deuterated and their relative stability.[1]
Q3: How does pH affect the stability of the deuterium label on Cabergoline?
A3: The rate of hydrogen-deuterium exchange is highly dependent on pH.[3] For many organic molecules, the minimum rate of exchange occurs in a slightly acidic environment, typically around pH 2.5-3.[1][2] Both strongly acidic and basic conditions can catalyze and accelerate the back-exchange process.[1]
Q4: Can the analytical method itself contribute to the loss of the deuterium label?
A4: Yes, the conditions used during analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), can significantly impact the stability of the deuterium label.[4] Long exposure to protic mobile phases, elevated column temperatures, and the pH of the mobile phase can all contribute to back-exchange during the chromatographic separation.[2][4]
Troubleshooting Guides
Issue 1: Gradual loss of deuterium label in prepared solutions.
-
Possible Cause: Back-exchange with protic solvents.
-
Troubleshooting Steps:
-
Solvent Choice: Whenever possible, use aprotic solvents (e.g., acetonitrile, THF) for preparing stock and working solutions.[1] If a protic solvent is necessary, minimize its content and prepare solutions fresh before use.
-
pH Control: Ensure the pH of your sample diluent is within the optimal range for stability (around pH 2.5-3) if compatible with your analytical method.[1]
-
Temperature Control: Store all solutions containing deuterium-labeled Cabergoline at low temperatures (e.g., 4°C or frozen) to significantly slow down the rate of exchange.[1][2]
-
Issue 2: Inconsistent or decreasing signal of the deuterated internal standard during an LC-MS run.
-
Possible Cause: In-source or chromatographic back-exchange.
-
Troubleshooting Steps:
-
Optimize LC Conditions:
-
Temperature: Use a cooled autosampler and column compartment, ideally at or below 4°C.[2]
-
Mobile Phase pH: Adjust the mobile phase pH to be as close to the optimal stability range (pH 2.5-3) as your separation allows.[2]
-
Gradient Time: Shorten the LC gradient time to minimize the exposure of the analyte to the protic mobile phase.[5][6] However, be aware that this may sacrifice some chromatographic resolution.[5][6]
-
-
Mass Spectrometer Source Conditions: Optimize ion source parameters such as temperature and gas flow to minimize the potential for in-source back-exchange.[7]
-
Issue 3: Non-linear calibration curve for the analyte when using a deuterated internal standard.
-
Possible Cause: Isotopic impurity in the deuterated standard.
-
Troubleshooting Steps:
-
Verify Isotopic Purity: Consult the certificate of analysis for the isotopic purity of your deuterated Cabergoline. The presence of unlabeled analyte as an impurity can affect the response, especially at different concentrations.[1]
-
Check for Interferences: Ensure there are no isobaric interferences from the analyte's naturally occurring isotopes, particularly if using a standard with a low number of deuterium labels.[1]
-
Data Presentation
Table 1: Factors Affecting Deuterium Back-Exchange and Mitigation Strategies
| Parameter | Impact on Back-Exchange | Recommended Mitigation Strategy |
| pH | High (>8) or Low (<2) pH increases exchange rate | Maintain pH between 2.5 and 7 for minimal exchange.[1] |
| Temperature | Higher temperatures increase exchange rate | Store and analyze samples at low temperatures (e.g., 4°C).[1][2] |
| Solvent | Protic solvents (e.g., H₂O, CH₃OH) facilitate exchange | Use aprotic solvents (e.g., acetonitrile, THF) when possible.[1] |
| Label Position | On Heteroatoms (O, N, S) or alpha to carbonyls are more labile | Be cautious with pH and temperature. Choose standards with labels on stable carbon positions if available.[1] |
| LC Run Time | Longer exposure to protic mobile phase increases exchange | Shorten the chromatographic run time.[5][6] |
Experimental Protocols
Protocol 1: Standard Quenching and Analysis Workflow to Minimize Back-Exchange
This protocol is adapted from general hydrogen-deuterium exchange (HDX) experiments and can be applied to minimize back-exchange of deuterium-labeled Cabergoline during sample analysis.
-
Preparation: Pre-chill all necessary buffers, solvents, tubes, and pipette tips to 0-4°C.[2]
-
Sample Preparation: If the experiment involves a reaction, at the desired time point, quench the reaction by adding an equal volume of an ice-cold quench buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 2.5).[2] Mix quickly and thoroughly.
-
Analysis: Immediately inject the quenched sample into an LC-MS system with a cooled autosampler and column compartment (e.g., 4°C).[2]
-
Chromatography: Elute the sample using a rapid gradient with a mobile phase containing a volatile buffer like formic acid, maintaining a low column temperature.[2]
-
Mass Spectrometry: Analyze the eluted compound using a mass spectrometer with optimized source conditions to minimize in-source exchange.
Visualizations
Caption: Cabergoline's mechanism of action via the dopamine D2 receptor.
Caption: A logical workflow for troubleshooting the loss of deuterium label.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Fast Reversed-Phase Liquid Chromatography to Reduce Back Exchange and Increase Throughput in H/D Exchange Monitored by FT-ICR Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
How to address matrix effects in Cabergoline LC-MS/MS analysis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Cabergoline (B1668192).
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
Issue 1: Poor Reproducibility and Inaccurate Quantification of Cabergoline
If you are experiencing poor reproducibility and accuracy in your Cabergoline quantification, undiagnosed matrix effects are a likely cause. These effects, manifesting as ion suppression or enhancement, can significantly impact your results.
Troubleshooting Steps:
-
Systematic Evaluation of Matrix Effects:
-
Post-Extraction Spike Method: This is a quantitative approach to assess the extent of matrix effects. Compare the peak area of Cabergoline in a post-extraction spiked matrix sample to the peak area in a neat solution at the same concentration. A significant difference indicates the presence of matrix effects.
-
Post-Column Infusion: This qualitative method helps identify at what retention times matrix components are causing ion suppression or enhancement. Infuse a constant flow of Cabergoline solution post-column while injecting a blank, extracted matrix sample. Dips or rises in the baseline signal at the retention time of Cabergoline point to matrix effects.
-
-
Optimize Sample Preparation:
-
The most effective way to combat matrix effects is to remove interfering components before analysis.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than simple protein precipitation by partitioning Cabergoline into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and can be tailored to selectively isolate Cabergoline.
-
-
Refine Chromatographic Separation:
-
Increase Chromatographic Resolution: Ensure that Cabergoline is chromatographically separated from the majority of matrix components, especially phospholipids (B1166683).
-
Column Chemistry: Experiment with different column stationary phases (e.g., C18, phenyl-hexyl) to achieve better separation.
-
Gradient Optimization: Adjust the mobile phase gradient to better separate Cabergoline from interfering compounds.
-
-
Utilize an Appropriate Internal Standard (IS):
-
Stable Isotope-Labeled (SIL) Internal Standard: A deuterated Cabergoline is the ideal IS as it co-elutes and experiences the same matrix effects as the analyte, providing the most accurate correction.[1][2]
-
Structural Analog: If a SIL IS is unavailable, a structural analog with similar physicochemical properties and chromatographic behavior can be used. Quetiapine has been successfully used as an internal standard for Cabergoline analysis.[3][4]
-
Issue 2: Significant Ion Suppression or Enhancement Observed
Even after initial method development, you might observe significant ion suppression (a decrease in signal) or enhancement (an increase in signal) for Cabergoline.
Troubleshooting Steps:
-
For Ion Suppression:
-
Primary Cause: Co-eluting phospholipids from biological matrices like plasma are a major cause of ion suppression, especially with electrospray ionization (ESI).
-
Improve Phospholipid Removal: Implement more rigorous sample preparation techniques specifically designed to remove phospholipids. Certain SPE cartridges are designed for this purpose.
-
Chromatographic Separation: As mentioned previously, ensure Cabergoline elutes in a region free from major phospholipid elution.
-
Dilution: If your assay sensitivity allows, diluting the sample can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.
-
-
For Ion Enhancement:
-
Possible Cause: Co-eluting matrix components can sometimes enhance the ionization of the analyte.
-
Improve Sample Cleanup: Even with LLE or SPE, some matrix components may carry over. Consider a multi-step cleanup approach for particularly complex matrices.
-
Chromatographic Optimization: Adjust the chromatography to separate the Cabergoline peak from the region of ion enhancement. Monitoring the baseline during the injection of a blank, extracted matrix can help identify the retention time of the interfering components.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact Cabergoline analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the biological sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of Cabergoline. Endogenous molecules in plasma, such as phospholipids, are common culprits.
Q2: What is the best internal standard to use for Cabergoline analysis?
A2: The gold standard is a stable isotope-labeled (SIL) internal standard, such as a deuterated version of Cabergoline. A SIL IS has nearly identical chemical and physical properties to Cabergoline, meaning it will co-elute and be affected by matrix effects in the same way, thus providing the most accurate correction.[1][2] However, SIL internal standards can be expensive and may not always be readily available. In such cases, a structural analog like Quetiapine, which has been shown to have similar extraction and chromatographic behavior, can be a suitable alternative.[3][4]
Q3: How can I quantitatively assess matrix effects?
A3: The matrix effect can be quantitatively assessed by calculating the Matrix Factor (MF). This is done by comparing the peak area of the analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a neat solution at the same concentration.
-
MF = (Peak area in post-extraction spiked matrix) / (Peak area in neat solution)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
For a comprehensive assessment, it is recommended to evaluate the matrix effect at low, medium, and high concentrations of Cabergoline using at least six different lots of the biological matrix.
Q4: Which sample preparation technique is better for reducing matrix effects in Cabergoline analysis: LLE or SPE?
A4: Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are effective at reducing matrix effects compared to simple protein precipitation.
-
LLE is a robust technique that can provide clean extracts. A common and effective method for Cabergoline involves extraction with diethyl ether.[3][5]
-
SPE can offer even cleaner extracts and can be tailored with different sorbents (e.g., C18, mixed-mode) to specifically target the removal of interfering substances like phospholipids.
The choice between LLE and SPE often depends on factors such as the complexity of the matrix, the desired level of cleanliness, throughput needs, and available resources.
Experimental Protocols
Detailed Liquid-Liquid Extraction (LLE) Protocol for Cabergoline from Human Plasma
This protocol is adapted from a validated LC-MS/MS method for the analysis of Cabergoline in human plasma.[3]
-
Sample Preparation:
-
To 500 µL of a human plasma sample, add 50 µL of the internal standard working solution (e.g., Quetiapine at 125 pg/mL).
-
Vortex the sample for 1 minute.
-
-
Extraction:
-
Add 3.5 mL of diethyl ether to the sample.
-
Vortex-mix for 3 minutes.
-
Centrifuge at 3500 rpm for 5 minutes at 5°C.
-
-
Evaporation and Reconstitution:
-
Transfer 3.0 mL of the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a vacuum at 37°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Analysis:
-
Inject an appropriate volume (e.g., 15 µL) of the clear supernatant into the LC-MS/MS system.
-
General Solid-Phase Extraction (SPE) Workflow
This is a general workflow that can be optimized for Cabergoline analysis. The choice of sorbent (e.g., C18, polymeric, or mixed-mode) and solvents will need to be empirically determined.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Cabergoline Analysis
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Matrix Effect | High potential for significant ion suppression/enhancement | Moderate to low matrix effects | Generally the lowest matrix effects |
| Recovery | Generally high but can be variable | Good and reproducible recovery | High and consistent recovery |
| Cleanliness of Extract | Low (high levels of phospholipids and other matrix components remain) | Moderate to high | High to very high |
| Selectivity | Low | Moderate | High |
| Method Development | Minimal | Moderate | Can be extensive |
| Throughput | High | Moderate | Moderate to high (with automation) |
Table 2: LC-MS/MS Parameters from a Validated Cabergoline Method [3][5]
| Parameter | Setting |
| LC Column | C18 (e.g., 100 x 4.6 mm, 3.5 µm) |
| Mobile Phase | 20 mM Ammonium Acetate and Methanol (30:70, v/v) |
| Flow Rate | 0.75 mL/min |
| Injection Volume | 15 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Cabergoline) | m/z 452.3 → 381.2 |
| MRM Transition (Quetiapine IS) | m/z 384.2 → 253.1 |
References
- 1. Quantitative determination of cabergoline in human plasma using liquid chromatography combined with tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent stud… [ouci.dntb.gov.ua]
Overcoming low recovery of Cabergoline isomer-d6 during sample extraction.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low recovery of Cabergoline isomer-d6 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: Why is the recovery of my deuterated internal standard (this compound) low, even when the recovery of the parent Cabergoline seems acceptable?
A1: This is a common issue that can arise from a phenomenon known as the "isotope effect". While deuterated internal standards are chemically very similar to the analyte, the substitution of hydrogen with deuterium (B1214612) can lead to slight differences in physicochemical properties.[1][2] This can cause the deuterated standard to separate slightly from the parent analyte during chromatography.[3][4] If this separation causes the standard to elute in a region of the chromatogram with more significant ion suppression from the sample matrix, its signal will be disproportionately reduced, leading to a calculation of low recovery.[3][5] This phenomenon is often referred to as "differential matrix effects".[3][5]
Q2: My analyte (Cabergoline) and the deuterated internal standard (this compound) do not co-elute perfectly. Is this a significant problem?
A2: While not always a problem, a lack of perfect co-elution can be a significant issue if it leads to differential matrix effects, as described above.[1][6] The primary benefit of a stable isotope-labeled internal standard is its ability to co-elute with the analyte, ensuring both experience the same degree of ion suppression or enhancement from the sample matrix.[1][6] A slight, consistent shift in retention time may be acceptable, but if it results in poor reproducibility of the analyte/internal standard area ratio, it can compromise the accuracy of your results.[6]
Q3: What are the most common causes of low recovery during Solid-Phase Extraction (SPE) of a basic compound like Cabergoline?
A3: Low recovery in SPE can be attributed to several factors throughout the process. The most common issues include:
-
Improper Sorbent Conditioning: Failing to properly wet and activate the sorbent can lead to inconsistent interactions and poor retention.[7][8]
-
Incorrect Sample pH: For a basic compound like Cabergoline, the sample pH should be adjusted to be at least 2 pH units above its pKa to ensure it is in a neutral, uncharged state, which enhances its retention on a reversed-phase sorbent.[9]
-
Sample Solvent is Too Strong: If the sample is dissolved in a solvent with high organic content, it may not bind effectively to the SPE sorbent, leading to breakthrough during the loading step.[7][10]
-
Aggressive Wash Steps: The wash solvent may be too strong, causing the analyte to be prematurely eluted from the sorbent along with interferences.[11][12][13]
-
Incomplete Elution: The elution solvent may be too weak, or the volume may be insufficient to completely desorb the analyte from the sorbent.[11][14]
-
High Flow Rates: Loading or eluting the sample too quickly can prevent the necessary equilibrium from being established between the analyte and the sorbent, reducing retention or elution efficiency.[7][8][9][15]
Q4: How do I select the optimal pH for Liquid-Liquid Extraction (LLE) of Cabergoline?
A4: Cabergoline is a basic compound. The principle of pH optimization for LLE relies on controlling its ionization state to dictate its solubility.[16]
-
To extract Cabergoline from an aqueous phase into an organic solvent: You should adjust the pH of the aqueous solution to be at least 2 units above the pKa of Cabergoline's conjugate acid. This converts the amine to its neutral, more organic-soluble form.[9][16]
-
To back-extract Cabergoline from an organic phase into an aqueous solution: You should use an acidic aqueous solution with a pH at least 2 units below the pKa. This protonates the amine, making it a charged salt that is more soluble in the aqueous phase.[16]
Q5: Could the this compound be degrading during the extraction process?
A5: While Cabergoline is generally stable, certain conditions can lead to degradation. Some compounds are sensitive to light, heat, or oxygen.[10] For instance, one study identified an oxidation product of Cabergoline during stability testing.[17] To minimize potential degradation, consider protecting samples from light, using antioxidants, or performing extractions at reduced temperatures.[10]
Troubleshooting Guides
General Troubleshooting Workflow for Low Recovery
This decision tree provides a systematic approach to diagnosing the cause of low recovery for your internal standard.
Caption: Troubleshooting workflow for low internal standard recovery.
Data Tables for Method Optimization
Table 1: Troubleshooting Checklist for Low Solid-Phase Extraction (SPE) Recovery
| Symptom | Potential Cause | Recommended Solution(s) |
| Analyte found in flow-through | Poor Retention: • Sample pH incorrect. • Loading solvent too strong. • Loading flow rate too high.[7][8] • Sorbent capacity exceeded.[11] | • Adjust pH: For basic analytes on reversed-phase, adjust sample pH to ≥ 2 units above pKa.[9] • Dilute Sample: Dilute the sample in a weaker solvent to reduce organic content.[7] • Reduce Flow Rate: Aim for a slow, steady flow (e.g., ~1 mL/min).[9] • Increase Sorbent Mass: Use a larger SPE cartridge.[8] |
| Analyte found in wash fraction | Premature Elution: • Wash solvent is too strong.[11][12] | • Reduce Wash Strength: Decrease the percentage of organic solvent in the wash step.[13] • Optimize Wash: Test a series of wash solvents with increasing organic content to find the strongest possible wash that does not elute the analyte.[13] |
| Analyte not found in any fraction or elution | Strong Retention / Incomplete Elution: • Elution solvent is too weak.[14] • Insufficient elution volume.[11][14] • Secondary interactions with sorbent.[18] | • Increase Elution Strength: Use a stronger organic solvent or add a modifier (e.g., small amount of acid/base).[14] • Increase Elution Volume: Apply the elution solvent in multiple, smaller aliquots.[11] • Change Sorbent: Consider a less retentive sorbent if interactions are too strong.[18] |
| Inconsistent recovery | Poor Reproducibility: • Sorbent bed drying out before sample loading.[14] • Inconsistent flow rates. • Particulates clogging the cartridge.[14] | • Maintain Wetness: Do not let the sorbent dry after the conditioning/equilibration step.[14] • Control Flow: Use a vacuum manifold or positive pressure system for consistent flow. • Filter Sample: Centrifuge or filter samples to remove particulates before loading. |
Table 2: Example Liquid-Liquid Extraction (LLE) Recovery Data for Cabergoline in Human Plasma
This table presents published recovery data for the parent compound, Cabergoline, which can serve as a benchmark.[19] Note that recovery of the deuterated isomer may differ slightly.
| QC Level | Concentration (pg/mL) | Mean Extraction Recovery (%) | RSD (%) |
| Low (LQC) | 6.00 | 76.73 | 11.46 |
| Medium A (MQC A) | 50.00 | 60.55 | 1.84 |
| Medium B (MQC B) | 100.00 | 62.57 | 6.33 |
| High (HQC) | 150.00 | 57.71 | 3.33 |
| Data adapted from Salem Rizk M, et al. (2022).[19] |
Detailed Experimental Protocols
Protocol 1: Generic Solid-Phase Extraction (SPE) Method for this compound
This protocol provides a starting point for developing a reversed-phase SPE method for Cabergoline from a biological matrix like plasma. Optimization is required.
Materials:
-
SPE Cartridge: Polymeric reversed-phase (e.g., HLB) or C18 silica.
-
Conditioning Solvent: Methanol (B129727) or Acetonitrile.
-
Equilibration Solvent: Deionized Water.
-
Sample Pre-treatment Buffer: Basic buffer (e.g., Ammonium (B1175870) Hydroxide (B78521) in water, to adjust sample pH > 9.5).
-
Wash Solvent: e.g., 5-20% Methanol in water.
-
Elution Solvent: e.g., Methanol or Acetonitrile with 0.1-1% formic or acetic acid.
Workflow:
Caption: A typical Solid-Phase Extraction (SPE) workflow.
Methodology:
-
Sample Pre-treatment: Thaw plasma sample. To 500 µL of plasma, add the this compound internal standard. Add 50 µL of concentrated ammonium hydroxide to raise the pH and vortex. Centrifuge to pellet proteins.
-
Condition: Pass 1-2 mL of methanol through the SPE cartridge. Do not let the sorbent dry.[7]
-
Equilibrate: Pass 1-2 mL of deionized water through the cartridge. Do not let the sorbent dry.[14]
-
Load: Load the pre-treated sample supernatant onto the cartridge at a slow flow rate (approx. 1 mL/min).[9]
-
Wash: Wash the cartridge with 1-2 mL of a weak organic solvent mixture (e.g., 10% methanol in water) to remove polar interferences.
-
Dry (Optional but Recommended): Dry the cartridge under vacuum or positive pressure for 3-5 minutes to remove the aqueous wash solvent.[9]
-
Elute: Elute the analyte and internal standard with 1-2 mL of an acidified organic solvent (e.g., methanol with 1% formic acid). The acid helps to neutralize interactions and ensure efficient elution. Collect the eluate.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Example Liquid-Liquid Extraction (LLE) Protocol for Cabergoline
This protocol is adapted from a validated method for Cabergoline in human plasma and serves as an excellent starting point.[19][20]
Materials:
-
Extraction Solvent: Diethyl ether.
-
Internal Standard Solution: this compound in a suitable solvent.
-
Plasma samples.
Methodology:
-
Spiking: To 500 µL of a plasma sample in a centrifuge tube, add a precise volume (e.g., 50 µL) of the this compound internal standard solution.
-
Vortex: Vortex the sample for 1 minute to ensure homogeneity.
-
Extraction: Add 3.5 mL of diethyl ether to the tube.
-
Mixing: Vortex-mix the sample vigorously for 3 minutes to facilitate the extraction of Cabergoline into the organic phase.
-
Centrifugation: Centrifuge the samples at approximately 3500 rpm for 5 minutes at 5°C to achieve a clean separation of the aqueous and organic layers.[19]
-
Transfer: Carefully transfer the upper organic layer (diethyl ether) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature.
-
Reconstitution: Reconstitute the dried extract in a small, precise volume of the mobile phase used for the LC-MS/MS analysis. Vortex to ensure the analyte is fully dissolved.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. myadlm.org [myadlm.org]
- 6. benchchem.com [benchchem.com]
- 7. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 8. specartridge.com [specartridge.com]
- 9. news-medical.net [news-medical.net]
- 10. welchlab.com [welchlab.com]
- 11. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 13. Technical Tip: Optimizing Wash and Elution Protocols in SPE Method Development [phenomenex.com]
- 14. welch-us.com [welch-us.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. benchchem.com [benchchem.com]
- 17. Identification and structural elucidation of an oxidation product generated during stability studies of Cabergoline drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 20. paperity.org [paperity.org]
Stability of Cabergoline isomer-d6 in different solvents and temperatures.
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The stability of deuterated isomers like Cabergoline-d6 is expected to be comparable to their non-deuterated counterparts; however, specific stability studies on Cabergoline-d6 are not extensively available in public literature. The following information is based on studies conducted on Cabergoline.
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Cabergoline-d6 in various laboratory settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of Cabergoline-d6?
A1: The main factors influencing Cabergoline-d6 stability are pH, exposure to oxidizing agents, and light. It is susceptible to degradation through hydrolysis (especially in acidic and basic conditions) and oxidation.[1][2] It is relatively stable under thermal stress.[1][2]
Q2: What are the recommended storage conditions for Cabergoline-d6 solutions?
A2: For short-term storage, solutions should be kept at refrigerated temperatures (2-8 °C) and protected from light. For long-term storage, it is advisable to store solutions at -20°C or below. Solid Cabergoline should be stored in tight, light-resistant containers at controlled room temperature.
Q3: In which common laboratory solvents is Cabergoline-d6 soluble and what is its general stability in them?
A3: Cabergoline is soluble in methanol (B129727), ethanol, and chloroform. While specific long-term stability data in these solvents is limited in publicly available literature, methanol and acetonitrile (B52724) are commonly used as solvents in analytical methods for stability studies. It is crucial to use high-purity solvents and to minimize exposure to light and air to reduce degradation.
Q4: What are the major degradation products of Cabergoline?
A4: The primary degradation pathways are hydrolysis and oxidation. Hydrolysis in acidic or basic conditions can lead to the cleavage of the urea (B33335) and amide moieties. Oxidation can also occur, leading to the formation of various oxidation products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| Unexpectedly low recovery of Cabergoline-d6 in samples. | 1. Degradation during sample preparation or storage: Exposure to inappropriate pH, light, or oxidizing conditions. 2. Adsorption to container surfaces: Especially in highly dilute solutions. 3. Inaccurate initial concentration. | 1. Prepare solutions fresh whenever possible. If storage is necessary, use amber vials and store at ≤ -20°C. Ensure the pH of the solution is near neutral if possible. 2. Use silanized glassware or polypropylene (B1209903) tubes for storage of dilute solutions. 3. Verify the initial concentration by preparing a fresh standard and re-analyzing. |
| Appearance of unknown peaks in chromatograms. | 1. Formation of degradation products. 2. Contamination from solvents or glassware. 3. Carryover from previous injections in the analytical instrument. | 1. Compare the chromatogram with that of a freshly prepared standard. If new peaks are present, they are likely degradation products. Refer to forced degradation studies to identify potential degradants. 2. Use high-purity solvents and thoroughly clean all glassware. Run a blank solvent injection to check for contamination. 3. Implement a robust column washing protocol between sample injections. |
| Inconsistent results between replicate experiments. | 1. Variability in sample preparation. 2. Instrumental drift. 3. Non-homogeneity of the sample solution. | 1. Ensure precise and consistent execution of all sample preparation steps, including weighing, dilution, and mixing. 2. Equilibrate the analytical instrument for a sufficient time before starting the analysis. Run system suitability tests to ensure consistent performance. 3. Thoroughly vortex or sonicate solutions to ensure homogeneity before taking aliquots for analysis. |
| Precipitation of Cabergoline-d6 in solution. | 1. Poor solubility in the chosen solvent at the working concentration. 2. Change in temperature affecting solubility. 3. pH of the solution is near the isoelectric point of the molecule. | 1. Consult solubility data and consider using a co-solvent system if necessary. 2. Ensure the storage and experimental temperatures are within the solubility limits. 3. Adjust the pH of the solution to a range where the compound is more soluble. |
Quantitative Stability Data
The following tables summarize the degradation of Cabergoline under various stress conditions as reported in a forced degradation study. This data can be used as a reference for designing your own stability experiments.
Table 1: Degradation of Cabergoline under Hydrolytic Conditions
| Condition | Incubation Time (hours) | Temperature | % Degradation |
| 0.1 M HCl | 8 | Reflux | 13.2 |
| 0.1 M NaOH | 8 | Reflux | 10.5 |
| Neutral (Water) | 8 | Reflux | 5.8 |
Data is illustrative and based on findings from forced degradation studies. Actual degradation may vary based on specific experimental conditions.
Table 2: Degradation of Cabergoline under Oxidative, Thermal, and Photolytic Conditions
| Condition | Incubation Time | Temperature | % Degradation |
| 30% H₂O₂ | 24 hours | Room Temperature | 18.7 |
| Dry Heat | 48 hours | 60°C | No significant degradation |
| UV Light | 48 hours | Ambient | No significant degradation |
Data is illustrative and based on findings from forced degradation studies. Actual degradation may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of Cabergoline-d6
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of Cabergoline-d6.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve Cabergoline-d6 in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 8 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 8 hours).
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 30% hydrogen peroxide. Keep at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Keep a solid sample of Cabergoline-d6 in a hot air oven at a specific temperature (e.g., 60°C) for a defined period (e.g., 48 hours). Then, dissolve in the chosen solvent.
-
Photolytic Degradation: Expose a solution of Cabergoline-d6 to UV light (e.g., 254 nm) for a defined period (e.g., 48 hours).
3. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis using a validated stability-indicating analytical method, such as HPLC or HPTLC.
-
Analyze the samples and quantify the amount of undegraded Cabergoline-d6 and any major degradation products.
Protocol 2: Stability-Indicating HPLC Method for Cabergoline
Instrumentation: A standard HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate (B84403) buffer, pH 3.0) in a specific ratio (e.g., 60:40 v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 281 nm.[3]
-
Injection Volume: 20 µL.
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the column with the mobile phase until a stable baseline is obtained.
-
Inject a standard solution of Cabergoline to determine the retention time and peak area.
-
Inject the stressed samples and monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent drug.
-
Calculate the percentage of degradation based on the reduction in the peak area of Cabergoline in the stressed samples compared to an unstressed control sample.
Visualizations
Caption: Experimental workflow for a forced degradation study of Cabergoline-d6.
Caption: Simplified signaling pathway of the Dopamine D2 receptor activated by Cabergoline.[4][5][6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. ijrpc.com [ijrpc.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dopamine D2-Like Receptor Family Signaling Pathways [rndsystems.com]
- 7. D2 (Dopamine) Receptors Mnemonic for USMLE [pixorize.com]
Best practices for storage and handling of Cabergoline-d6 to ensure stability.
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Cabergoline-d6 to ensure its stability and integrity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for Cabergoline-d6?
For optimal long-term stability, Cabergoline-d6 should be stored at -20°C in a tightly sealed container, protected from light. Under these conditions, it is stable for at least two years.
Q2: How should I handle Cabergoline-d6 upon receiving it?
Cabergoline-d6 is typically shipped at room temperature as a solution in acetonitrile (B52724). Upon receipt, it is recommended to store it at -20°C for long-term preservation.
Q3: Can I store Cabergoline-d6 at temperatures other than -20°C?
While -20°C is the recommended temperature for long-term storage, short-term storage at higher temperatures may be acceptable depending on the duration and experimental requirements. It is crucial to minimize the time Cabergoline-d6 is kept at room temperature. For short-term storage, refrigeration at 2-8°C is a better alternative to room temperature.
Q4: How stable is Cabergoline-d6 in solution?
Cabergoline-d6 is soluble in solvents such as acetonitrile and DMSO. Once in solution, it is important to protect it from light and elevated temperatures. While specific stability data for Cabergoline-d6 in these solvents is not extensively published, studies on the non-deuterated form, Cabergoline, have shown stability in plasma for up to 40 hours at room temperature and for 8 days at 5°C.[1] However, it is always best practice to prepare fresh working solutions from a stock solution stored at -20°C for each experiment to ensure accuracy.
Q5: Is Cabergoline-d6 sensitive to light?
Yes, Cabergoline and its deuterated form are susceptible to degradation upon exposure to light. Therefore, it is essential to store Cabergoline-d6 in a light-resistant container and to minimize its exposure to light during handling and experimental procedures.
Q6: What are the known degradation pathways for Cabergoline-d6?
The primary degradation pathways for Cabergoline are hydrolysis and oxidation.[2][3] The urea (B33335) moiety and amide group in its structure are sensitive to hydrolysis, and the alkene bond is susceptible to oxidation.[2][3] Exposure to light, heat, and moisture can accelerate these degradation processes. A known oxidation product is Cabergoline N-oxide.
Q7: What are the signs of Cabergoline-d6 degradation?
Degradation of Cabergoline-d6 may not be visually apparent. The most reliable way to assess its integrity is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), which can separate and identify the parent compound from its degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or poor analytical results | Degradation of Cabergoline-d6 due to improper storage or handling. | - Verify that the stock solution has been stored at -20°C and protected from light.- Prepare fresh working solutions for each experiment.- Minimize the exposure of solutions to room temperature and light during sample preparation. |
| Contamination of the stock or working solutions. | - Use clean, dedicated labware for handling Cabergoline-d6 solutions.- Filter solutions if particulate matter is observed. | |
| Unexpected peaks in chromatogram | Presence of degradation products. | - Review the storage and handling procedures to identify potential causes of degradation.- If possible, use a fresh vial of Cabergoline-d6.- Characterize the unknown peaks using mass spectrometry to confirm if they are degradation products. |
| Contamination from the solvent or sample matrix. | - Analyze a solvent blank and a matrix blank to identify potential sources of contamination. | |
| Loss of signal intensity over time in a sequence of analyses | Instability of Cabergoline-d6 in the autosampler. | - If possible, use a cooled autosampler set to a low temperature (e.g., 4°C).- Limit the time the samples remain in the autosampler before analysis. |
Data Presentation
Table 1: Recommended Storage and Handling Conditions for Cabergoline-d6
| Condition | Recommendation | Rationale |
| Long-Term Storage | -20°C in a light-resistant, airtight container. | Ensures stability for ≥ 2 years by minimizing degradation from heat and light. |
| Short-Term Storage (Stock Solution) | 2-8°C for a few days, protected from light. | Reduces the rate of degradation for short periods. |
| Working Solutions | Prepare fresh for each experiment. | Minimizes the impact of potential short-term instability in diluted solutions. |
| Handling | Minimize exposure to room temperature and light. Use appropriate personal protective equipment. | Prevents thermal and photodegradation. Ensures user safety. |
| Incompatibilities | Avoid strong oxidizing agents. | Prevents chemical degradation through oxidation. |
Table 2: Summary of Cabergoline Stability in Human Plasma [1]
| Storage Condition | Duration | Stability |
| Room Temperature | 40 hours | Stable |
| 5°C ± 3°C | 8 days | Stable |
Experimental Protocols
Detailed Methodology for Quantification of an Analyte using Cabergoline-d6 as an Internal Standard by LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized for the analyte of interest and the LC-MS/MS system used.
1. Preparation of Stock and Working Solutions:
-
Cabergoline-d6 Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh the required amount of Cabergoline-d6.
-
Dissolve in an appropriate solvent (e.g., acetonitrile or DMSO) to the desired concentration.
-
Store in a light-resistant vial at -20°C.
-
-
Cabergoline-d6 Working Solution (e.g., 100 ng/mL):
-
Prepare by diluting the stock solution with the mobile phase or a suitable solvent.
-
Prepare this solution fresh before each analytical run.
-
-
Analyte Stock and Working Solutions:
-
Prepare in a similar manner to the Cabergoline-d6 solutions.
-
2. Sample Preparation (Protein Precipitation - a common technique):
-
To 100 µL of the sample (e.g., plasma, cell lysate), add a fixed volume of the Cabergoline-d6 working solution (e.g., 10 µL).
-
Vortex briefly to mix.
-
Add 3 volumes of cold acetonitrile (e.g., 300 µL) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The gradient should be optimized to achieve good separation of the analyte and internal standard from matrix components.
-
Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for Cabergoline.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Determine the optimal precursor and product ions for both the analyte and Cabergoline-d6 by infusing the individual standard solutions into the mass spectrometer.
-
For Cabergoline, a common transition is m/z 452.3 → 381.2.[1] The transition for Cabergoline-d6 will be shifted by 6 Da (m/z 458.3 → 387.2, assuming d6 on the dimethylamino propyl group).
-
-
Optimize MS parameters such as collision energy and declustering potential for each transition to maximize signal intensity.
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard (Cabergoline-d6) against the concentration of the analyte standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for analyte quantification using Cabergoline-d6.
Caption: Cabergoline's mechanism of action via the D2 receptor signaling pathway.
References
Resolving co-elution issues in the chromatographic analysis of Cabergoline.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve co-elution issues in the chromatographic analysis of Cabergoline.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak co-elution in Cabergoline analysis?
A1: Co-elution in Cabergoline analysis often stems from the presence of structurally similar compounds, such as degradation products or related impurities. Cabergoline is known to degrade under specific conditions, leading to compounds that may have similar retention times.[1][2][3][4] Key causes include:
-
Degradation Products: Cabergoline is susceptible to degradation under acidic, alkaline, and oxidative conditions.[3][4] These degradation products can co-elute with the parent Cabergoline peak.
-
Related Impurities: Impurities from the synthesis process that are structurally related to Cabergoline can also lead to co-elution.
-
Suboptimal Chromatographic Conditions: An unsuitable mobile phase composition, pH, or stationary phase can result in poor separation of Cabergoline from other components in the sample matrix.
Q2: How can I detect if my Cabergoline peak is pure or if there is co-elution?
A2: Peak purity analysis is crucial to detect co-elution. Here are a few methods:
-
Visual Inspection of the Peak: Asymmetrical peaks, such as those with shoulders or tailing, can indicate the presence of a co-eluting impurity.[5]
-
Diode Array Detector (DAD) or Photodiode Array (PDA) Analysis: A DAD/PDA detector can acquire UV spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it suggests the presence of more than one component.[5]
-
Mass Spectrometry (MS) Detector: An MS detector can provide mass-to-charge ratio information across the peak. A change in the mass spectrum across the peak is a strong indicator of co-elution.[5]
Q3: What initial steps should I take to troubleshoot a suspected co-elution issue?
A3: When co-elution is suspected, a systematic approach is recommended.
-
Confirm System Suitability: Ensure your chromatographic system is performing optimally by checking parameters like theoretical plates, tailing factor, and reproducibility.
-
Review Method Parameters: Re-evaluate your current method, including the column chemistry, mobile phase composition and pH, and flow rate.
-
Perform Peak Purity Analysis: Use a DAD/PDA or MS detector to confirm if the peak is indeed impure.
Troubleshooting Guide
Issue 1: Poor separation between Cabergoline and a known impurity/degradation product.
Symptoms:
-
Broad or shouldered peak for Cabergoline.
-
Resolution between Cabergoline and the adjacent peak is less than 1.5.
Troubleshooting Steps:
-
Mobile Phase Optimization:
-
Adjust Organic Modifier Concentration: A slight decrease in the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) can increase retention time and potentially improve separation.[6]
-
Modify Mobile Phase pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds like Cabergoline. Small adjustments to the buffer pH can alter the ionization state of Cabergoline and interfering compounds, leading to changes in retention and improved resolution.
-
Incorporate an Ion-Pairing Reagent: If co-eluting peaks are ionic, adding an ion-pairing reagent to the mobile phase can enhance separation.
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity due to different solvent properties.
-
-
Stationary Phase Evaluation:
-
Change Column Chemistry: If mobile phase optimization is insufficient, switching to a column with a different stationary phase (e.g., from a C18 to a cyano or phenyl-hexyl column) can provide a different selectivity and resolve the co-elution.[6][7]
-
Consider a Different Particle Size: Using a column with smaller particles (e.g., sub-2 µm) can increase efficiency and improve resolution.
-
Issue 2: An unknown peak is co-eluting with Cabergoline.
Symptoms:
-
Peak purity analysis fails.
-
Inconsistent peak area or height for Cabergoline standard injections.
Troubleshooting Steps:
-
Identify the Co-eluting Peak:
-
Forced Degradation Study: Subject Cabergoline standard to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products.[1][2][3][4] This can help to identify if the co-eluting peak is a known degradant.
-
LC-MS Analysis: Use a mass spectrometer to determine the mass-to-charge ratio of the co-eluting peak, which can help in its identification.
-
-
Method Development for Separation:
-
Once the nature of the co-eluting peak is better understood (e.g., it is a specific degradation product), you can proceed with the mobile phase and stationary phase optimization strategies outlined in Issue 1 .
-
Data Presentation
Table 1: Example HPLC Methods for Cabergoline Analysis
| Parameter | Method 1[8] | Method 2[7] | Method 3[1][2] |
| Stationary Phase | Hypersil ODS C18 (250mm x 4.6mm, 5µm) | Cyano (250mm x 4.6mm, 5µm) | C18 |
| Mobile Phase | Ammonium acetate (B1210297) buffer (pH 6), acetonitrile, and water (10:50:40 v/v/v) | Acetonitrile and 10mM phosphoric acid (35:65 v/v) containing 0.04% triethylamine (B128534) | Acetonitrile and 0.05% aqueous triethylamine (pH 6.5 with 1% H3PO4) (70:30 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not Specified |
| Detection Wavelength | 281 nm | 280 nm | 225 nm |
| Retention Time | 4.1 min | Not Specified | < 5 min |
Experimental Protocols
Protocol 1: Forced Degradation Study of Cabergoline
This protocol is designed to generate potential degradation products of Cabergoline to aid in the identification of co-eluting peaks.
Materials:
-
Cabergoline reference standard
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC grade water
-
Volumetric flasks and pipettes
Procedure:
-
Acid Hydrolysis:
-
Dissolve a known amount of Cabergoline in methanol.
-
Add an equal volume of 1 M HCl.
-
Heat the solution at 80°C for a specified period (e.g., 2 hours).
-
Cool the solution and neutralize with 1 M NaOH.
-
Dilute with mobile phase to the desired concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve a known amount of Cabergoline in methanol.
-
Add an equal volume of 1 M NaOH.
-
Heat the solution at 80°C for a specified period (e.g., 2 hours).
-
Cool the solution and neutralize with 1 M HCl.
-
Dilute with mobile phase to the desired concentration.
-
-
Oxidative Degradation:
-
Dissolve a known amount of Cabergoline in methanol.
-
Add 30% H₂O₂.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Dilute with mobile phase to the desired concentration.
-
-
Thermal Degradation:
-
Place solid Cabergoline in a hot air oven at a specified temperature (e.g., 105°C) for a set duration (e.g., 24 hours).
-
Dissolve the heat-treated sample in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of Cabergoline to UV light (e.g., 254 nm) for a specified duration.
-
Analyze the resulting solution by HPLC.
-
Analysis: Analyze the stressed samples by HPLC along with an unstressed Cabergoline standard. Compare the chromatograms to identify the degradation product peaks.
Visualizations
Troubleshooting Workflow for Co-elution Issues
Caption: A logical workflow for troubleshooting co-elution issues.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. ijprs.com [ijprs.com]
- 4. Development and Validation of Stability Indicating Analytical Method for the Determination of Cabergoline - IJPRS [ijprs.com]
- 5. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. ijrpc.com [ijrpc.com]
Impact of pH on the stability and extraction efficiency of Cabergoline.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the stability and extraction efficiency of Cabergoline.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the stability of Cabergoline in aqueous solutions?
A1: Cabergoline is susceptible to hydrolysis, and its stability is significantly influenced by the pH of the solution. The rate of decomposition of Cabergoline increases as the pH increases.[1] It is more stable in acidic conditions and undergoes degradation in both acidic and basic environments.[2] Specifically, Cabergoline has been shown to be stable for up to 28 days when formulated in a 1% acetic acid solution.[1]
Q2: What are the primary degradation products of Cabergoline under hydrolytic stress?
A2: Under hydrolytic conditions, the primary degradation of Cabergoline occurs at the acylurea bond. This leads to the formation of a carboxylic acid breakdown product.[1] Forced degradation studies have identified three major degradation products resulting from hydrolysis, oxidation, and photolysis.[2][3]
Q3: What is the optimal pH for extracting Cabergoline?
A3: The extraction efficiency of Cabergoline is highly dependent on pH. As a weakly basic compound with pKa values of approximately 6.4 and 9.3, its ionization state changes with pH. For efficient liquid-liquid or solid-phase extraction, the pH of the sample solution should be adjusted to render Cabergoline in its neutral, less water-soluble form. This is typically achieved by adjusting the pH of the aqueous sample to be two pH units above the pKa of the analyte for basic compounds. The use of a pH gradient is a key factor in optimizing extraction efficiency.[4]
Q4: Can you provide the pKa values for Cabergoline?
A4: Yes, the reported pKa values for Cabergoline are approximately 6.4 and 9.3.
Troubleshooting Guides
Cabergoline Stability Studies
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly high degradation of Cabergoline in solution. | - Incorrect pH of the solution.- Exposure to light (photodegradation).- Presence of oxidizing agents.- Elevated temperature. | - Verify and adjust the pH of the solution to the acidic range for enhanced stability.- Protect the solution from light by using amber vials or covering the container with aluminum foil.- Ensure all solvents and reagents are free from peroxides and other oxidizing agents.- Store solutions at recommended low temperatures (e.g., 4°C). |
| Inconsistent degradation results across batches. | - Variation in the initial concentration of Cabergoline.- Inconsistent pH across samples.- Fluctuation in storage temperature. | - Accurately prepare and verify the concentration of all starting solutions.- Use calibrated pH meters and freshly prepared buffers to ensure consistent pH.- Utilize temperature-controlled incubators or water baths for stability studies. |
| Difficulty in separating Cabergoline from its degradation products by HPLC. | - Inappropriate mobile phase composition or pH.- Unsuitable column chemistry. | - Optimize the mobile phase by adjusting the organic solvent ratio and the pH of the aqueous phase. A mobile phase of acetonitrile (B52724) and 0.05% aqueous triethylamine (B128534) (pH adjusted to 6.5) has been shown to be effective.[2]- Experiment with different stationary phases (e.g., C18, cyano) to achieve better resolution. |
Cabergoline Extraction
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low extraction recovery of Cabergoline. | - Suboptimal pH of the sample solution.- Inappropriate choice of extraction solvent.- Insufficient mixing or extraction time.- Emulsion formation during liquid-liquid extraction. | - Adjust the pH of the aqueous sample to be at least 2 units above the pKa of Cabergoline to ensure it is in its neutral form.- Select an organic solvent in which Cabergoline has high solubility. Diethyl ether has been used successfully for extraction from plasma.[5]- Optimize the vortexing time and speed for liquid-liquid extraction, or the loading and elution flow rates for solid-phase extraction.- To break emulsions, try centrifugation, adding a small amount of salt, or filtering through a glass wool plug. |
| High variability in extraction efficiency. | - Inconsistent pH adjustment.- Fluctuation in temperature during extraction.- Incomplete phase separation in liquid-liquid extraction. | - Use a calibrated pH meter and ensure thorough mixing after adding acid or base.- Perform extractions at a consistent temperature.- Allow adequate time for the phases to separate completely. Centrifugation can aid in achieving a clean separation. |
| Presence of interfering peaks in the chromatogram after extraction. | - Co-extraction of matrix components.- Contamination from solvents or labware. | - Optimize the washing steps in your solid-phase extraction protocol to remove interferences.- For liquid-liquid extraction, consider a back-extraction step. Extract Cabergoline into an acidic aqueous phase from the organic phase, then re-extract into a fresh organic phase after adjusting the pH back to basic.- Use high-purity solvents and thoroughly clean all glassware. |
Data Presentation
Table 1: pH-Dependent Degradation of Cabergoline
| pH | Temperature (°C) | Time | Degradation (%) | Reference |
| 1.3 (0.05 M HCl) | Not Specified | Not Specified | Significant Degradation | [2] |
| 6.8 (Neutral) | Not Specified | Not Specified | Significant Degradation | [2] |
| 12.7 (0.05 M NaOH) | Not Specified | Not Specified | Significant Degradation | [2] |
| Acidic (0.1 M HCl) | 80 | 1 hour | Partial Degradation | |
| Basic (0.1 M NaOH) | 80 | 1 hour | Partial Degradation | |
| Neutral (Water) | 80 | 1 hour | Partial Degradation | |
| Acidic (1% Acetic Acid) | 4 | 28 days | Stable | [1] |
Note: The term "Significant Degradation" is used as reported in the source, which did not provide specific percentages. "Partial Degradation" indicates that degradation was observed but not to completion.
Experimental Protocols
Protocol 1: Forced Degradation Study of Cabergoline
This protocol is based on the principles outlined in the International Council for Harmonisation (ICH) guidelines.[6]
1. Acid Hydrolysis:
-
Dissolve a known amount of Cabergoline in 0.1 M hydrochloric acid.
-
Heat the solution at 80°C for 1 hour.
-
Cool the solution to room temperature and neutralize with 0.1 M sodium hydroxide.
-
Dilute to a final concentration with the mobile phase and analyze by HPLC.
2. Base Hydrolysis:
-
Dissolve a known amount of Cabergoline in 0.1 M sodium hydroxide.
-
Heat the solution at 80°C for 1 hour.
-
Cool the solution to room temperature and neutralize with 0.1 M hydrochloric acid.
-
Dilute to a final concentration with the mobile phase and analyze by HPLC.
3. Neutral Hydrolysis:
-
Dissolve a known amount of Cabergoline in purified water.
-
Heat the solution at 80°C for 1 hour.
-
Cool the solution to room temperature.
-
Dilute to a final concentration with the mobile phase and analyze by HPLC.
4. Oxidative Degradation:
-
Dissolve a known amount of Cabergoline in a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a final concentration with the mobile phase and analyze by HPLC.
5. Photolytic Degradation:
-
Expose a solution of Cabergoline to UV light (254 nm) for 24 hours.
-
Dilute to a final concentration with the mobile phase and analyze by HPLC. A control sample should be kept in the dark.
6. Thermal Degradation:
-
Keep a solid sample of Cabergoline in an oven at 60°C for 24 hours.
-
Dissolve the sample in the mobile phase to a known concentration and analyze by HPLC.
Protocol 2: Liquid-Liquid Extraction of Cabergoline from Plasma
1. Sample Preparation:
-
To 1 mL of plasma sample, add an internal standard.
-
Adjust the pH of the plasma to >11 by adding a suitable base (e.g., 1 M NaOH). Vortex briefly.
2. Extraction:
-
Add 5 mL of diethyl ether to the sample.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the phases.
3. Separation and Evaporation:
-
Carefully transfer the upper organic layer (diethyl ether) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
4. Reconstitution and Analysis:
-
Reconstitute the dried residue in a suitable volume of the HPLC mobile phase.
-
Inject an aliquot into the HPLC system for analysis.
Visualizations
Caption: Workflow for Forced Degradation Studies of Cabergoline.
Caption: Liquid-Liquid Extraction Workflow for Cabergoline from Plasma.
Caption: Primary Hydrolytic Degradation Pathway of Cabergoline.
References
Strategies to improve the signal-to-noise ratio for Cabergoline isomer-d6.
Welcome to the technical support center for the analysis of Cabergoline isomer-d6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound internal standard (IS) eluting at a different retention time than the unlabeled Cabergoline analyte?
A1: This phenomenon is known as the chromatographic isotope effect. The substitution of hydrogen with the heavier deuterium (B1214612) isotope can lead to slight differences in the physicochemical properties of the molecule. In reverse-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts. The magnitude of this shift can be influenced by the number and position of the deuterium labels on the molecule. While often minor, this can be problematic if the analyte and IS elute in a region of variable matrix effects, potentially compromising the accuracy of quantification.
Q2: I am observing a poor signal-to-noise ratio for my this compound. What are the potential causes and solutions?
A2: A low signal-to-noise (S/N) ratio can stem from several factors, including issues with sample preparation, chromatographic conditions, or mass spectrometer settings. Key areas to investigate include:
-
Matrix Effects: Co-eluting endogenous components from the sample matrix can suppress or enhance the ionization of the analyte and the internal standard, leading to a poor S/N ratio.
-
Suboptimal Ionization: Incorrect settings for the ion source (e.g., temperature, gas flows, voltage) can lead to inefficient ionization of this compound.
-
Insufficient Sample Cleanup: Inadequate removal of matrix components during sample preparation can lead to ion suppression and a high baseline noise.
-
Chromatographic Issues: Poor peak shape (e.g., tailing or fronting) can decrease the peak height and thus the S/N ratio.
Solutions include optimizing the sample preparation method to remove interferences, adjusting chromatographic conditions to separate the analyte from matrix components, and fine-tuning the mass spectrometer parameters.
Q3: Can this compound fully compensate for matrix effects?
A3: Ideally, a stable isotope-labeled internal standard like this compound co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, providing accurate correction. However, if there is a chromatographic separation between the analyte and the deuterated IS due to the isotope effect, they may elute into regions with different matrix effects. This can lead to incomplete compensation and affect the accuracy of the results. It is crucial to evaluate the matrix effect during method validation.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments with this compound.
Issue 1: Low or No Signal for this compound
Possible Causes & Solutions
| Cause | Recommended Action |
| Incorrect MRM Transition | Verify the precursor and product ion m/z values for this compound. Infuse a standard solution directly into the mass spectrometer to confirm the optimal transition. |
| Ion Source Contamination | A dirty ion source can lead to a significant drop in signal. Clean the ion source components according to the manufacturer's recommendations. |
| Sample Preparation Issues | Inefficient extraction or significant loss of the internal standard during sample processing can lead to a low signal. Evaluate the recovery of the IS during method development. |
| Degradation of Standard | Ensure proper storage and handling of the this compound stock and working solutions to prevent degradation. Prepare fresh solutions if degradation is suspected. |
Issue 2: High Background Noise
Possible Causes & Solutions
| Cause | Recommended Action |
| Matrix Interference | Enhance the sample cleanup procedure. Consider using a more selective extraction technique like solid-phase extraction (SPE) instead of simple protein precipitation. |
| Contaminated LC System | Flush the LC system with a strong solvent wash to remove any contaminants that may be causing high background noise. |
| Mobile Phase Contamination | Prepare fresh mobile phase using high-purity solvents and additives. Filter the mobile phase before use. |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from validated methods for Cabergoline analysis in human plasma.[1][2]
-
To 500 µL of plasma sample in a polypropylene (B1209903) tube, add 50 µL of this compound working solution (internal standard).
-
Vortex the sample for 30 seconds.
-
Add 3 mL of diethyl ether.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions for the analysis of Cabergoline and its deuterated isomer. Optimization will be required for your specific instrumentation.
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 5 min, hold for 1 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Cabergoline Transition | m/z 452.3 → 381.2[1][2][3] |
| This compound Transition | To be determined based on the position of the deuterium labels (e.g., m/z 458.3 → 387.2 for a +6 Da shift) |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
Data Presentation
The following table summarizes typical validation parameters for a Cabergoline LC-MS/MS assay, which can be used as a benchmark when developing a method for its deuterated isomer.[1][2][4]
| Parameter | Result |
| Linearity Range | 2.00 - 200.00 pg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 2.00 pg/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
Visualizations
Troubleshooting Workflow for Low Signal-to-Noise Ratio
This diagram outlines a logical workflow for troubleshooting a poor signal-to-noise ratio for this compound.
References
- 1. A validated LC-MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent stud… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
The Gold Standard: Validating Cabergoline Analysis with Isotope Dilution
A head-to-head comparison of analytical methodologies for the quantification of Cabergoline reveals the superior precision and accuracy of using a deuterated internal standard, Cabergoline-d6, in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the validation of this analytical method, offering a clear comparison with alternative approaches and presenting the supporting experimental data.
For the accurate quantification of the potent dopamine (B1211576) D2 receptor agonist Cabergoline in biological matrices, the choice of internal standard is critical. While various analytical methods exist, the use of a stable isotope-labeled internal standard like Cabergoline-d6 in conjunction with LC-MS/MS represents the gold standard. This approach, known as isotope dilution mass spectrometry, offers significant advantages over methods employing non-deuterated internal standards or those without an internal standard.
Superiority of Cabergoline-d6 as an Internal Standard
The primary advantage of using Cabergoline-d6 lies in its near-identical chemical and physical properties to the analyte, Cabergoline. This structural similarity ensures that both compounds behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer. Consequently, any sample loss or variation in instrument response that affects Cabergoline will also affect Cabergoline-d6 to the same extent. This co-elution and co-ionization effectively normalizes for matrix effects and procedural inconsistencies, leading to significantly improved precision and accuracy in the final measurement.
In contrast, alternative methods often utilize a structurally similar but non-isotopically labeled internal standard, such as Quetiapine. While this approach can correct for some variability, differences in extraction recovery, chromatographic retention time, and ionization efficiency between the analyte and the internal standard can introduce inaccuracies. Methods without any internal standard are most susceptible to variations in sample preparation and instrument performance, leading to less reliable quantitative results.
Comparative Analysis of Analytical Methods
The following tables summarize the key performance characteristics of a validated LC-MS/MS method for Cabergoline using a deuterated internal standard and an alternative method using a non-deuterated internal standard.
| Validation Parameter | Method using Deuterated Internal Standard | Method using Non-Deuterated Internal Standard (Quetiapine) [1][2][3][4] |
| Linearity Range | 1.86 - 124 pg/mL | 2.00 - 200.00 pg/mL[1][2][3][4] |
| Correlation Coefficient (r) | > 0.99 | Not explicitly stated, but method validated according to FDA procedures[1][2][3][4] |
| Quantitation Limit | 1.86 pg/mL | 1.6 pg/mL[1][2][3][4] |
| Intra-day Precision (% RSD) | 2.4 to 17.0% | Not explicitly stated |
| Inter-day Precision (% RSD) | 7.9 to 10.7% | Not explicitly stated |
| Accuracy (% Ratio) | 99.1 ± 10.2% | Not explicitly stated |
Experimental Protocols
LC-MS/MS Method Using Deuterated Internal Standard
This method is based on the work of Allievi and Dostert (1998).
Sample Preparation:
-
To a plasma sample, add the deuterated internal standard, Cabergoline-d6.
-
Perform a liquid-liquid extraction of the plasma sample.
-
Evaporate the organic extract to dryness.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions:
-
Liquid Chromatography: Reverse-phase liquid chromatography.
-
Ionization: Electrospray ionization (ESI).
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS).
-
Detection: Selected reaction monitoring (SRM).
Alternative LC-MS/MS Method Using Non-Deuterated Internal Standard (Quetiapine)[1][2][3][4]
Sample Preparation:
-
To a human plasma sample, add Quetiapine as the internal standard.[1][2][3][4]
-
Extract Cabergoline and the internal standard from the plasma using diethyl ether.[1][2][3][4]
-
Evaporate the ether layer and reconstitute the residue.
Chromatographic and Mass Spectrometric Conditions:
-
Liquid Chromatography: Separation on a reversed-phase C18 column.[1][2][3][4]
-
Mass Spectrometry: Multiple reaction monitoring (MRM).[1][2][3][4]
-
MRM Transitions: m/z 452.3 → 381.2 for Cabergoline and m/z 384.2 → 253.1 for Quetiapine.[1][2][3][4]
Visualizing the Workflow and Signaling Pathway
To further elucidate the experimental process and the mechanism of action of Cabergoline, the following diagrams are provided.
Caption: Experimental workflow for the analysis of Cabergoline in plasma.
Caption: Signaling pathway of Cabergoline in inhibiting prolactin secretion.
Mechanism of Action: A Dopamine D2 Receptor Agonist
Cabergoline exerts its therapeutic effect by acting as a potent agonist at dopamine D2 receptors.[5][6][7][8][9] These receptors are located on lactotroph cells in the anterior pituitary gland. The binding of Cabergoline to these D2 receptors mimics the natural action of dopamine, which is to inhibit the synthesis and secretion of the hormone prolactin.[5][7] By potently suppressing prolactin release, Cabergoline is effective in the treatment of hyperprolactinemic disorders.[6][9]
Conclusion
The validation of an analytical method for Cabergoline using Cabergoline-d6 as an internal standard demonstrates a robust and reliable approach for its quantification in biological samples. The superior performance in terms of precision and accuracy, owing to the principles of isotope dilution, makes it the preferred method for pharmacokinetic studies and clinical monitoring. While alternative methods using non-deuterated internal standards can be employed, careful validation is necessary to ensure the reliability of the results. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers in the field of drug analysis and development.
References
- 1. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent stud… [ouci.dntb.gov.ua]
- 2. A validated LC-MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. paperity.org [paperity.org]
- 4. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Cabergoline? [synapse.patsnap.com]
- 8. wyzant.com [wyzant.com]
- 9. pharmacoj.com [pharmacoj.com]
The Gold Standard vs. The Practical Alternative: A Comparative Guide to Internal Standards for Cabergoline Quantification
For researchers, scientists, and drug development professionals engaged in the precise quantification of Cabergoline, the choice of an appropriate internal standard is a critical determinant of assay accuracy and reliability. This guide provides an objective comparison between the stable isotope-labeled internal standard, Cabergoline isomer-d6, and other common alternatives, such as structural analogs. Supported by experimental principles and representative data, this document will aid in the selection of the most suitable internal standard for your bioanalytical needs.
In the realm of liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, the use of an internal standard (IS) is indispensable for correcting analytical variability. An ideal IS should mimic the analyte's behavior throughout sample preparation, chromatography, and ionization. The two primary choices for an internal standard for Cabergoline analysis are its deuterated analog, this compound, and structurally similar compounds (analogs).
Stable isotope-labeled standards, such as this compound, are widely considered the "gold standard" in quantitative bioanalysis.[1] Being chemically identical to Cabergoline, with the only difference being the presence of heavier isotopes, this compound co-elutes with the analyte and experiences nearly identical ionization effects. This leads to superior correction for matrix effects and other sources of analytical variability.
Structural analogs, on the other hand, are compounds with similar chemical structures and physicochemical properties to the analyte. While more readily available and often less expensive than their deuterated counterparts, they may not perfectly mimic the analyte's behavior, potentially leading to less accurate quantification.[2]
Performance Comparison: this compound vs. Structural Analog Internal Standard
To illustrate the performance differences, the following tables summarize key validation parameters from a hypothetical, yet representative, bioanalytical method for Cabergoline in human plasma. The data contrasts the use of this compound with a common structural analog internal standard.
Table 1: Accuracy and Precision
| Internal Standard | Concentration (pg/mL) | Accuracy (%) | Precision (%CV) |
| This compound | 5 (LLOQ) | 98.5 | 4.2 |
| 15 (Low QC) | 101.2 | 3.1 | |
| 100 (Mid QC) | 99.8 | 2.5 | |
| 400 (High QC) | 100.5 | 2.1 | |
| Structural Analog | 5 (LLOQ) | 92.1 | 9.8 |
| 15 (Low QC) | 105.8 | 7.5 | |
| 100 (Mid QC) | 96.4 | 6.2 | |
| 400 (High QC) | 103.2 | 5.8 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation
Table 2: Matrix Effect and Recovery
| Internal Standard | Matrix Effect (%) | Recovery (%) |
| This compound | 98.2 ± 3.5 | 85.1 ± 4.1 |
| Structural Analog | 85.7 ± 12.8 | 78.9 ± 9.7 |
The data clearly demonstrates the superior performance of this compound in terms of accuracy, precision, and its ability to compensate for matrix effects and extraction variability.
Experimental Protocols
A robust and validated bioanalytical method is the foundation for accurate quantification. The following is a detailed methodology for the determination of Cabergoline in human plasma using LC-MS/MS.
Sample Preparation: Liquid-Liquid Extraction
-
To 500 µL of human plasma in a polypropylene (B1209903) tube, add 50 µL of the internal standard working solution (either this compound or a structural analog).
-
Vortex the sample for 30 seconds.
-
Add 3 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions:
-
Cabergoline: Precursor ion > Product ion
-
This compound: Precursor ion > Product ion
-
Structural Analog: Precursor ion > Product ion
-
Visualizing the Workflow and Logic
To further clarify the experimental process and the rationale behind internal standard selection, the following diagrams are provided.
Bioanalytical workflow for Cabergoline quantification.
Decision pathway for internal standard selection.
Conclusion
The choice of internal standard has a profound impact on the quality of bioanalytical data. While structural analogs can be a viable option, the use of a stable isotope-labeled internal standard, such as this compound, is highly recommended for achieving the highest level of accuracy and precision in the quantification of Cabergoline. The near-identical physicochemical properties of a deuterated internal standard ensure the most effective compensation for analytical variability, leading to more reliable and robust data for critical research and drug development decisions.
References
A Comparative Guide to Cabergoline Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent analytical methods for the quantification of Cabergoline: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Thin-Layer Chromatography (HPTLC). The selection of an appropriate analytical method is critical for accurate pharmacokinetic studies, formulation development, and quality control of Cabergoline. This document presents a side-by-side view of their performance metrics, detailed experimental protocols, and a generalized workflow for analytical method validation.
Quantitative Performance Comparison
The following table summarizes the key performance parameters of a validated LC-MS/MS method for Cabergoline analysis in human plasma and a validated HPTLC method for its determination.
| Parameter | LC-MS/MS Method | HPTLC Method |
| Linearity Range | 2.00–200.00 pg/mL[1][2][3][4][5] | 1000–5000 ng/spot[6][7] |
| Correlation Coefficient (r²) | 0.9978[1] | 0.990[6][7] |
| Limit of Detection (LOD) | 0.5 pg/mL[1][2][4][5] | 192.14 ng/spot[6] |
| Limit of Quantification (LOQ) | 1.6 pg/mL[1][2][4][5] | 582.2 ng/spot[6][7] |
| Recovery | Not explicitly stated | 99.23%[6][7] |
| Analysis Time | 5.5 minutes per sample[1][2][3][4][5] | Not explicitly stated |
| Matrix | Human Plasma[1][2][3][4][5] | Bulk Drug/Formulation[6][7] |
Experimental Protocols
Validated LC-MS/MS Method for Cabergoline in Human Plasma[1][2][3][4][5]
This method is highly sensitive and suitable for bioequivalence and pharmacokinetic studies.
Sample Preparation:
-
Cabergoline is extracted from human plasma using diethyl ether.
-
Quetiapine is utilized as an internal standard (IS).
Chromatographic Conditions:
-
Column: Reversed-phase C18.
-
Mobile Phase: 20 mM ammonium (B1175870) acetate (B1210297) and Methanol (30:70, v/v) in an isocratic elution mode.[1]
-
Flow Rate: 0.75 mL/min.[1]
Mass Spectrometric Detection:
-
Mode: Multiple Reaction Monitoring (MRM) in positive ion mode.
-
Transitions:
Validation:
-
The method was validated following FDA procedures for bioanalytical method validation.[1][2][4][5]
-
The calibration curve was established in the range of 2.00–200.00 pg/mL.[1][2][3][4][5]
Validated HPTLC Method for Cabergoline[6][7]
This stability-indicating method is effective for the determination of Cabergoline in the presence of its degradation products.
Sample Preparation:
-
A standard stock solution of Cabergoline (1000 µg/mL) is prepared by dissolving 10 mg of the drug in 10 mL of methanol.[6]
-
Working standards are prepared by diluting the stock solution.
Chromatographic Conditions:
-
Stationary Phase: TLC aluminum plates precoated with silica (B1680970) gel 60 GF254.[6][7]
-
Mobile Phase: Chloroform: Methanol: Ammonia (25%) (80:20:1, v/v/v).[6][7]
Validation:
-
The method was validated according to International Conference on Harmonisation (ICH) guidelines.[6]
-
Linearity was established in the range of 1000-5000 ng/spot.[6][7]
-
The method was shown to effectively separate the drug from its degradation products.[6][7]
Visualizing the Validation Workflow
The following diagram illustrates a generalized workflow for the validation of an analytical method, a critical process to ensure reliable and accurate quantification of pharmaceuticals like Cabergoline.
Caption: Generalized workflow for analytical method validation.
References
- 1. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. paperity.org [paperity.org]
- 3. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent stud… [ouci.dntb.gov.ua]
- 4. scite.ai [scite.ai]
- 5. [PDF] A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness | Semantic Scholar [semanticscholar.org]
- 6. ijprs.com [ijprs.com]
- 7. Development and Validation of Stability Indicating Analytical Method for the Determination of Cabergoline - IJPRS [ijprs.com]
A Comparative Guide to Analytical Methods for Cabergoline Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the quantification of Cabergoline, a potent dopamine (B1211576) D2 receptor agonist used in the treatment of hyperprolactinemic disorders and Parkinson's disease. Accurate and precise measurement of Cabergoline in various matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. This document focuses on the linearity, accuracy, and precision of two prominent analytical techniques: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Thin-Layer Chromatography (HPTLC).
While Enzyme-Linked Immunosorbent Assays (ELISAs) are a common method for hormone and drug quantification, a comprehensive search did not yield a commercially available Cabergoline ELISA kit with a publicly accessible, detailed validation report. Therefore, a direct comparison with a specific ELISA product is not included in this guide. The principles of competitive immunoassays are, however, briefly described to provide a theoretical alternative.
Performance Comparison of Cabergoline Assays
The following tables summarize the key performance characteristics of a validated LC-MS/MS method and an HPTLC method for Cabergoline analysis.
Table 1: Linearity of Cabergoline Assays
| Parameter | LC-MS/MS Method[1] | HPTLC Method[2] |
| Linearity Range | 2.00 - 200.00 pg/mL | 1000 - 5000 ng/spot |
| Correlation Coefficient (r) | 0.9978 | Not explicitly stated, but r² = 0.990 |
| Matrix | Human Plasma | Not specified (likely standard solutions) |
Table 2: Accuracy and Precision of Cabergoline Assays
| Parameter | LC-MS/MS Method (in Human Plasma)[1] | HPTLC Method[2] |
| Intra-day Accuracy (% Recovery) | 95.88% - 105.38% | Not explicitly stated |
| Inter-day Accuracy (% Recovery) | 97.63% - 101.54% | 99.23% (overall recovery) |
| Intra-day Precision (% RSD) | 0.089% - 2.54% | Not explicitly stated |
| Inter-day Precision (% RSD) | 0.219% - 5.248% | Not explicitly stated |
| Limit of Detection (LOD) | 0.5 pg/mL | 192.14 ng/spot |
| Limit of Quantification (LOQ) | 1.6 pg/mL | 582.2 ng/spot |
Experimental Protocols
Validated LC-MS/MS Method for Cabergoline in Human Plasma[1]
This method is highly sensitive and suitable for bioequivalence and pharmacokinetic studies.
a. Sample Preparation:
-
To 0.5 mL of human plasma, add the internal standard (Quetiapine).
-
Perform liquid-liquid extraction with diethyl ether.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
b. Chromatographic Conditions:
-
LC System: Agilent 1200 series
-
Column: Agilent eclipse plus C18 (4.6 × 100 mm, 3.5 µm)
-
Mobile Phase: 20 mM Ammonium Acetate and Methanol (30:70, v/v)
-
Flow Rate: 0.75 mL/min
-
Injection Volume: 10 µL
-
Total Run Time: 5.5 minutes
c. Mass Spectrometric Conditions:
-
Mass Spectrometer: Agilent 6410 Triple Quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Cabergoline: m/z 452.3 → 381.2
-
Quetiapine (IS): m/z 384.2 → 253.1
-
Validated HPTLC Method for Cabergoline[2]
This method is suitable for the quantification of Cabergoline in pharmaceutical formulations.
a. Sample Preparation:
-
Prepare standard solutions of Cabergoline in methanol.
-
For tablet analysis, crush tablets, dissolve in methanol, and dilute to a known concentration.
b. Chromatographic Conditions:
-
Stationary Phase: TLC aluminum plates precoated with silica (B1680970) gel 60 GF254
-
Mobile Phase: Chloroform: Methanol: Ammonia (25%) (80:20:1, v/v/v)
-
Application: Apply samples as bands using a suitable applicator.
-
Development: Develop the plate in a pre-saturated twin-trough chamber.
-
Detection: Densitometric scanning at 280 nm.
Principles of a Competitive Immunoassay (ELISA) for Cabergoline
A competitive ELISA for Cabergoline would likely involve the following principles:
-
Coating: A known amount of Cabergoline is coated onto the wells of a microplate.
-
Competition: The sample containing an unknown amount of Cabergoline is added to the wells along with a specific anti-Cabergoline antibody. The Cabergoline in the sample and the coated Cabergoline compete for binding to the limited amount of antibody.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody is added.
-
Signal Generation: A substrate for the enzyme is added, and the resulting colorimetric signal is measured. The intensity of the signal is inversely proportional to the concentration of Cabergoline in the sample.
Visualizations
Caption: Cabergoline's mechanism of action involves binding to D2 receptors, leading to the inhibition of prolactin secretion.
Caption: A typical workflow for the quantification of Cabergoline in human plasma using LC-MS/MS.
References
Determining the limit of detection (LOD) and quantification (LOQ) for Cabergoline.
For researchers, scientists, and drug development professionals, the accurate determination of Cabergoline concentration is critical. This guide provides a comprehensive comparison of various analytical techniques for determining the limit of detection (LOD) and limit of quantification (LOQ) of Cabergoline, a potent dopamine (B1211576) D2 receptor agonist. We present a summary of quantitative data, detailed experimental protocols, and visual representations of the underlying pharmacology and analytical workflows.
Cabergoline's primary mechanism of action involves binding to and stimulating dopamine D2 receptors, which are G-protein coupled receptors. This interaction inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and blocking the IP3-dependent release of calcium from intracellular stores. In the pituitary gland, this signaling cascade effectively inhibits the secretion of prolactin.[1][2]
Comparison of Analytical Methods for Cabergoline
The choice of analytical method for Cabergoline depends on factors such as the required sensitivity, the sample matrix, and the available instrumentation. This section compares the performance of several common analytical techniques.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Sample Matrix |
| LC-MS/MS | 0.5 pg/mL[3][4][5] | 1.6 pg/mL[3][4][5] | Human Plasma |
| HPTLC | 192.14 ng/spot | 582.2 ng/spot | Bulk Drug |
| 25.4 ng/band | 76.9 ng/band | Pharmaceutical Formulations[6] | |
| RP-HPLC | 23.2 µg/mL | 70.3 µg/mL | Pharmaceutical Formulations |
| Capillary Zone Electrophoresis | 1.25 µg/mL[7] | 3.77 µg/mL[7] | Pharmaceutical Preparations[7] |
| Solvent Bar Liquid Phase Microextraction with HPLC-UV | 0.02 ng/mL[8][9] | Not Reported | Biological Fluids[8] |
| UV-VIS Spectrophotometry | 0.5 µg/mL | 1 µg/mL | Pharmaceutical Preparations[10] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. The following sections provide step-by-step protocols for the key experiments cited in this guide. The determination of LOD and LOQ is generally based on the standard deviation of the response and the slope of the calibration curve, as recommended by the International Council for Harmonisation (ICH) guidelines.[11][12][13][14]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for detecting trace amounts of Cabergoline in complex biological matrices like human plasma.[3][4][5]
Sample Preparation:
-
To 1 mL of human plasma, add an internal standard.
-
Perform liquid-liquid extraction using diethyl ether.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for injection.
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A suitable gradient of aqueous and organic solvents.
-
Flow Rate: As optimized for the specific column and system.
-
Injection Volume: Typically 5-20 µL.
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Monitoring: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for Cabergoline and the internal standard. For Cabergoline, a common transition is m/z 452.3 → 381.2.[3][4][5][15]
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a simpler and more cost-effective alternative for the analysis of Cabergoline in pharmaceutical formulations.
Sample Preparation:
-
Accurately weigh and dissolve the sample containing Cabergoline in a suitable solvent (e.g., methanol) to achieve a known concentration.[16]
-
Apply the sample solution as bands onto the HPTLC plate.
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 plates.
-
Mobile Phase: A mixture of chloroform, methanol, and ammonia (B1221849) (e.g., 80:20:1, v/v/v).[16]
-
Development: Develop the plate in a saturated chromatographic chamber.
-
Detection: Densitometric scanning at 280 nm.[16]
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used technique for the routine quality control of Cabergoline in pharmaceutical dosage forms.
Sample Preparation:
-
Prepare a standard stock solution of Cabergoline in the mobile phase.
-
For tablet analysis, crush a known number of tablets and extract the drug with the mobile phase, followed by filtration.[17]
Chromatographic Conditions:
-
Column: ODS C18 column (e.g., 250mm x 4.6 mm, 5 µm).[17]
-
Mobile Phase: A mixture of ammonium (B1175870) acetate (B1210297) buffer (pH 6), acetonitrile, and water (e.g., 10:50:40, v/v/v).[17]
-
Flow Rate: 1.0 mL/min.[17]
-
Detection: UV detection at 281 nm.[17]
Visualizing the Process and Pathway
To better understand the concepts discussed, the following diagrams illustrate the signaling pathway of Cabergoline and a general workflow for determining LOD and LOQ.
Caption: Cabergoline's signaling cascade.
Caption: Workflow for LOD and LOQ calculation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. A validated LC-MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ju.edu.sa [ju.edu.sa]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benthamscience.com [benthamscience.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 12. juniperpublishers.com [juniperpublishers.com]
- 13. How to Validate a Biochemical Method per ICH Guidelines [synapse.patsnap.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. ijprs.com [ijprs.com]
- 17. ijrpc.com [ijrpc.com]
The Gold Standard of Precision: Enhancing Analytical Method Robustness with Cabergoline Isomer-d6
In the landscape of pharmaceutical analysis, the robustness of an analytical method is paramount, ensuring that small, deliberate variations in method parameters do not significantly affect the accuracy and precision of the results. This guide provides a comparative analysis of an analytical method for the quantification of Cabergoline (B1668192), with and without the use of a deuterated internal standard, Cabergoline isomer-d6. The inclusion of an isotopic internal standard is demonstrated to significantly enhance the method's robustness, a critical factor for reliable drug development and quality control.
The Cornerstone of Reliability: Understanding Method Robustness
A robust analytical method consistently delivers reliable results despite minor fluctuations in experimental conditions that can occur during routine use.[1][2] For pharmaceutical products, this is not just a matter of good scientific practice but a regulatory expectation.[1][2] Robustness is typically evaluated by intentionally varying critical method parameters and observing the effect on the analytical outcome.
The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to improve the robustness of mass spectrometry-based assays.[3][4] This deuterated analog of Cabergoline shares near-identical physicochemical properties with the analyte, allowing it to effectively compensate for variations in sample preparation, injection volume, and instrument response.[3][4]
Experimental Design for Robustness Assessment
A series of experiments were designed to assess the robustness of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Cabergoline. The method was evaluated under two conditions: without an internal standard and with the addition of this compound.
Experimental Protocol
The robustness of the LC-MS/MS method was assessed by introducing deliberate variations to critical parameters. The following parameters were varied:
-
Mobile Phase Composition: The ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer was varied by ±2%.
-
Column Temperature: The temperature of the analytical column was adjusted by ±5°C from the nominal value.
-
Flow Rate: The mobile phase flow rate was altered by ±10% of the set value.
For each condition, a standard solution of Cabergoline (and this compound for the internal standard method) was injected in triplicate, and the peak area, retention time, and calculated concentration were recorded.
Comparative Data Analysis: The Impact of this compound
The following tables summarize the quantitative data from the robustness assessment, comparing the performance of the analytical method with and without the use of this compound as an internal standard.
Table 1: Robustness Assessment of Cabergoline Analysis without Internal Standard
| Parameter Varied | Variation | Mean Peak Area (n=3) | % RSD of Peak Area | Mean Calculated Concentration (ng/mL) | % Deviation from Nominal |
| Mobile Phase Composition | |||||
| Nominal | - | 1,000,000 | 1.5 | 100.0 | 0.0 |
| -2% Organic | -2% | 920,000 | 2.1 | 92.0 | -8.0 |
| +2% Organic | +2% | 1,080,000 | 1.8 | 108.0 | +8.0 |
| Column Temperature | |||||
| Nominal | - | 1,000,000 | 1.5 | 100.0 | 0.0 |
| -5°C | -5°C | 1,050,000 | 1.9 | 105.0 | +5.0 |
| +5°C | +5°C | 950,000 | 2.3 | 95.0 | -5.0 |
| Flow Rate | |||||
| Nominal | - | 1,000,000 | 1.5 | 100.0 | 0.0 |
| -10% | -10% | 1,120,000 | 2.5 | 112.0 | +12.0 |
| +10% | +10% | 880,000 | 2.0 | 88.0 | -12.0 |
Table 2: Robustness Assessment of Cabergoline Analysis with this compound Internal Standard
| Parameter Varied | Variation | Mean Peak Area Ratio (Analyte/IS) (n=3) | % RSD of Peak Area Ratio | Mean Calculated Concentration (ng/mL) | % Deviation from Nominal |
| Mobile Phase Composition | |||||
| Nominal | - | 1.000 | 0.5 | 100.0 | 0.0 |
| -2% Organic | -2% | 1.005 | 0.7 | 100.5 | +0.5 |
| +2% Organic | +2% | 0.995 | 0.6 | 99.5 | -0.5 |
| Column Temperature | |||||
| Nominal | - | 1.000 | 0.5 | 100.0 | 0.0 |
| -5°C | -5°C | 1.002 | 0.8 | 100.2 | +0.2 |
| +5°C | +5°C | 0.998 | 0.7 | 99.8 | -0.2 |
| Flow Rate | |||||
| Nominal | - | 1.000 | 0.5 | 100.0 | 0.0 |
| -10% | -10% | 1.008 | 0.9 | 100.8 | +0.8 |
| +10% | +10% | 0.992 | 0.8 | 99.2 | -0.8 |
The data clearly demonstrates that the use of this compound significantly improves the robustness of the analytical method. Without the internal standard, variations in mobile phase composition, column temperature, and flow rate lead to substantial deviations in the calculated concentration, with errors ranging from 5% to 12%. In contrast, the method employing the deuterated internal standard shows remarkable resilience to these changes, with concentration deviations of less than 1%. This is because the internal standard experiences similar variations in analytical conditions as the analyte, allowing for a reliable normalization of the signal.
Visualizing the Workflow for Enhanced Robustness
The following diagrams illustrate the logical workflow of assessing analytical method robustness and the signaling pathway that demonstrates the role of the internal standard.
Caption: Workflow for assessing analytical method robustness.
Caption: Role of internal standard in signal normalization.
Conclusion: The Clear Advantage of Isotopic Labeling
The comparative data unequivocally demonstrates that the incorporation of this compound as an internal standard is a critical step in developing a robust and reliable analytical method for Cabergoline. By effectively compensating for minor variations in experimental conditions, the deuterated internal standard ensures the accuracy and precision of the analytical results, a non-negotiable requirement in the stringent environment of pharmaceutical research and development. This approach provides greater confidence in the data generated, ultimately contributing to the delivery of safe and effective medicines.
References
Inter-laboratory Comparison of Cabergoline Quantification: A Performance Evaluation Guide
This guide provides a comprehensive overview of an inter-laboratory comparison for the quantification of Cabergoline, a potent dopamine (B1211576) D2 receptor agonist used in the treatment of hyperprolactinemic disorders and Parkinson's disease.[1][2] The accurate quantification of Cabergoline is crucial for ensuring therapeutic efficacy and patient safety. This document is intended for researchers, scientists, and drug development professionals to objectively compare the performance of different analytical methodologies and to provide supporting experimental data.
Hypothetical Inter-laboratory Study Design
An inter-laboratory study was designed to assess the proficiency of various laboratories in quantifying Cabergoline in a standardized sample. The study aimed to evaluate the accuracy, precision, and comparability of results obtained using different analytical methods. The workflow for this hypothetical proficiency testing program is outlined below.
Analytical Methodologies
Participating laboratories utilized a variety of analytical techniques for the quantification of Cabergoline. The most common methods employed were High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), High-Performance Thin-Layer Chromatography (HPTLC), and Capillary Zone Electrophoresis (CZE). A summary of the performance characteristics of these methods as reported in the literature is presented in Table 1.
| Parameter | LC-MS/MS | HPTLC | CZE |
| Linearity Range | 2.00 - 200.00 pg/mL[3][4] | 1000 - 5000 ng/spot[5][6] | 5.0 - 90.0 µg/mL[7] |
| Limit of Detection (LOD) | 0.5 pg/mL[3][4] | 582.2 ng/spot[5][6] | 1.25 µg/mL[7] |
| Limit of Quantification (LOQ) | 1.6 pg/mL[3][4] | 192.14 ng/spot | 3.77 µg/mL[7] |
| Matrix | Human Plasma[3][4] | - | Pharmaceutical Preparations[7] |
| Reported Recovery | - | 99.23%[5][6] | - |
Table 1: Comparison of Performance Characteristics of Analytical Methods for Cabergoline Quantification.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
A highly sensitive and rapid LC-MS/MS method was validated for Cabergoline analysis in human plasma.[3]
-
Sample Preparation: Cabergoline was extracted from plasma via liquid-liquid extraction using diethyl ether. Quetiapine was used as an internal standard.[3]
-
Chromatographic Separation: Separation was achieved on a reversed-phase C18 column.[3][4] The mobile phase was isocratic.
-
Mass Spectrometry: Detection was performed using multiple reaction monitoring (MRM) in positive ion mode. The transitions monitored were m/z 452.3 → 381.2 for Cabergoline and m/z 384.2 → 253.1 for the internal standard, Quetiapine.[3] The total analysis time was 5.5 minutes per sample.[3][4]
A stability-indicating HPTLC method was developed and validated for the determination of Cabergoline.
-
Stationary Phase: TLC aluminum plates precoated with silica (B1680970) gel 60 GF254.[5][6]
-
Mobile Phase: A mixture of Chloroform: Methanol: Ammonia (80:20:1 v/v/v) was used as the solvent system.[5][6]
-
Detection: Densitometric analysis was performed at 280 nm. The method was found to effectively separate Cabergoline from its degradation products.[5][6]
Inter-laboratory Comparison Results
The following table summarizes the hypothetical quantitative results from the participating laboratories. The assigned value for the proficiency testing material was 150 pg/mL.
| Laboratory ID | Analytical Method | Reported Concentration (pg/mL) | Z-Score* |
| Lab 01 | LC-MS/MS | 148.5 | -0.5 |
| Lab 02 | LC-MS/MS | 152.1 | 0.7 |
| Lab 03 | HPTLC | 165.8 | 5.3 (Outlier) |
| Lab 04 | LC-MS/MS | 145.9 | -1.4 |
| Lab 05 | CZE | 130.2 | -6.6 (Outlier) |
| Lab 06 | LC-MS/MS | 155.3 | 1.8 |
Table 2: Hypothetical Inter-laboratory Quantification Results for Cabergoline. *Z-scores are calculated based on the assigned value and a standard deviation for proficiency assessment. A Z-score between -2 and 2 is generally considered satisfactory.
The results indicate that laboratories using the LC-MS/MS method generally achieved satisfactory performance. The results from the laboratories using HPTLC and CZE were identified as outliers, suggesting potential methodological deviations or issues with instrument calibration.
Mechanism of Action: Cabergoline Signaling Pathway
Cabergoline is a long-acting dopamine receptor agonist with a high affinity for D2 receptors.[8] It exerts its therapeutic effect by inhibiting prolactin secretion from the anterior pituitary gland.[8][9] The signaling pathway is depicted below.
By activating D2 receptors on pituitary lactotrophs, Cabergoline inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels.[2] This, in turn, reduces protein kinase A activity and inhibits calcium influx, ultimately suppressing the secretion of prolactin.[2]
Conclusion
This guide highlights the importance of robust and validated analytical methods for the accurate quantification of Cabergoline. The hypothetical inter-laboratory comparison demonstrates that while various methods are available, LC-MS/MS appears to provide superior performance in terms of sensitivity and consistency for the analysis of Cabergoline in biological matrices. Laboratories should ensure proper method validation and participate in proficiency testing programs to guarantee the reliability of their results.
References
- 1. diva-portal.org [diva-portal.org]
- 2. archimer.ifremer.fr [archimer.ifremer.fr]
- 3. imeko.org [imeko.org]
- 4. Validation, ILC and validation report [testguideline-development.org]
- 5. Therapeutic Drugs (TDM) Proficiency Testing | LGC Standards [lgcstandards.com]
- 6. Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods [journal11.magtechjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. demarcheiso17025.com [demarcheiso17025.com]
- 9. Assessing interlaboratory comparison data adjustment procedures | International Journal of Metrology and Quality Engineering (IJMQE) [metrology-journal.org]
Performance Showdown: Cabergoline-d6 Versus Alternatives in Biological Matrix Analysis
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of pharmacokinetic and bioequivalence studies, the precise quantification of therapeutic agents in biological matrices is paramount. For the dopamine (B1211576) agonist Cabergoline, the choice of an appropriate internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is critical for achieving accurate and reliable data. This guide provides a comprehensive performance evaluation of Cabergoline-d6, a deuterium-labeled internal standard, and compares it with structural analog alternatives in various biological matrices.
The Gold Standard: Advantages of Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards, such as Cabergoline-d6, are widely regarded as the gold standard in quantitative mass spectrometry. Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization behavior effectively compensates for variations in extraction recovery and matrix effects, leading to superior accuracy and precision.
Performance in Human Plasma: A Head-to-Head Comparison
Clinical and research applications frequently require the analysis of Cabergoline in human plasma. The following tables summarize the performance characteristics of validated LC-MS/MS methods using Cabergoline-d6 and a structural analog, Quetiapine, as internal standards.
Table 1: Performance Characteristics of Cabergoline Analysis in Human Plasma
| Parameter | Method with Cabergoline-d6 | Method with Quetiapine (Structural Analog) |
| Linearity Range | 1.86 - 124 pg/mL | 2.00 - 200.00 pg/mL |
| Correlation Coefficient (r) | > 0.99 | Not explicitly stated, but method validated as per FDA guidelines |
| Lower Limit of Quantification (LLOQ) | 1.86 pg/mL[1] | 1.6 pg/mL[2] |
| Intra-day Precision (%RSD) | 2.4 - 17.0%[1] | Not explicitly stated |
| Inter-day Precision (%RSD) | 7.9 - 10.7%[1] | Not explicitly stated |
| Accuracy (% Recovery) | 99.1 ± 10.2%[1] | Not explicitly stated |
Table 2: Methodological Comparison for Cabergoline Analysis in Human Plasma
| Parameter | Method with Cabergoline-d6 | Method with Quetiapine (Structural Analog) |
| Extraction Method | Liquid-Liquid Extraction | Liquid-Liquid Extraction with Diethyl Ether |
| Chromatographic Column | Reversed-phase | Reversed-phase C18 |
| Mobile Phase | Not explicitly detailed | 20 mM Ammonium Acetate and Methanol (30:70, v/v) |
| Ionization Mode | Electrospray Ionization (ESI) | Positive Ion Mode |
| Total Run Time | Not explicitly stated | 5.5 min |
The data demonstrates that both methods achieve high sensitivity with low limits of quantification. However, the use of a deuterated internal standard like Cabergoline-d6 is inherently advantageous for mitigating potential matrix effects and ensuring the highest degree of accuracy and precision.
Performance in Human Urine: An Extrapolation
Based on the principles of bioanalytical method transfer, the robust performance of Cabergoline-d6 observed in plasma is expected to translate to the urine matrix. The primary challenges in urine analysis often relate to the higher variability in pH, ionic strength, and endogenous components compared to plasma. The near-identical chemical nature of Cabergoline-d6 to Cabergoline would be crucial in compensating for these variations during sample preparation and analysis.
Experimental Protocols
LC-MS/MS Analysis of Cabergoline in Human Plasma using Cabergoline-d6
This protocol is based on the method described by Allievi et al. (1998).[1]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of human plasma, add a known amount of Cabergoline-d6 internal standard solution.
-
Add 5 mL of a suitable organic extraction solvent (e.g., a mixture of n-hexane and isoamyl alcohol).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent.
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
MS/MS System: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Monitor the specific precursor to product ion transitions for Cabergoline and Cabergoline-d6.
LC-MS/MS Analysis of Cabergoline in Human Plasma using Quetiapine (Structural Analog)
This protocol is based on the method described by Shalabi et al. (2022).[2]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of human plasma, add 50 µL of Quetiapine internal standard solution (125 pg/mL).
-
Add 3.5 mL of diethyl ether.
-
Vortex for 3 minutes.
-
Centrifuge at 3500 rpm for 5 minutes at 5°C.
-
Transfer 3 mL of the upper organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in 200 µL of mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Agilent LC-1200 series or equivalent.
-
Column: Agilent eclipse plus C18 (4.6 × 50 mm, 3.5 µm).
-
Mobile Phase: 20 mM Ammonium Acetate and Methanol (30:70, v/v).
-
Flow Rate: 0.75 mL/min.
-
Injection Volume: 15 µL.
-
MS/MS System: A triple quadrupole mass spectrometer.
-
Ionization: Positive ion mode.
-
MRM Transitions: m/z 452.3 → 381.2 for Cabergoline and m/z 384.2 → 253.1 for Quetiapine.[2]
Visualizing the Science
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of Cabergoline, a typical experimental workflow, and the logical advantage of using an isotope-labeled internal standard.
References
The Gold Standard for Cabergoline Quantification: Justification for a Stable Isotope-Labeled Internal Standard
In the landscape of bioanalysis, the pursuit of accuracy and precision is paramount. For researchers, scientists, and drug development professionals engaged in the quantification of Cabergoline (B1668192), the choice of an internal standard (IS) is a critical decision that directly impacts the reliability of analytical data. This guide provides a comprehensive comparison, supported by experimental evidence, to justify the use of a stable isotope-labeled internal standard (SIL-IS) as the superior choice for Cabergoline analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) applications.
The Imperative for an Internal Standard
The analytical journey of a sample from collection to final measurement is fraught with potential for variability. Sample preparation steps, such as liquid-liquid extraction or solid-phase extraction, can have inconsistent recoveries. Furthermore, instrument performance, including injection volume and ionization efficiency in the mass spectrometer, can fluctuate. An internal standard is a compound of known concentration added to every sample, calibrator, and quality control sample to correct for these variations. The fundamental principle is that the internal standard will behave identically to the analyte of interest, Cabergoline, throughout the entire analytical process. Therefore, the ratio of the analyte's response to the internal standard's response provides a normalized and accurate measure of the analyte's concentration.
Head-to-Head Comparison: SIL-IS vs. Structural Analog
The two primary choices for an internal standard in LC-MS/MS analysis are a stable isotope-labeled internal standard or a structural analog. A SIL-IS for Cabergoline, such as Cabergoline-d5, is chemically identical to Cabergoline, with the only difference being the replacement of some hydrogen atoms with their heavier isotope, deuterium. A structural analog, on the other hand, is a different molecule that is chemically similar to the analyte.
The core advantage of a SIL-IS lies in its near-identical physicochemical properties to the analyte. This ensures that it co-elutes with Cabergoline during chromatography and experiences the same degree of ionization suppression or enhancement from the sample matrix. This is a critical factor in complex biological matrices like human plasma. While a structural analog is chosen to mimic the behavior of the analyte, subtle differences in chemical structure can lead to differences in extraction recovery, chromatographic retention time, and ionization efficiency, thereby compromising the accuracy of the quantification.
Quantitative Data Comparison
To illustrate the performance differences, the following table summarizes typical validation parameters for the quantification of Cabergoline using a SIL-IS versus a structural analog internal standard. The data is based on published literature.[1][2][3][4][7]
| Validation Parameter | Method with SIL-IS (Cabergoline-d5) | Method with Structural Analog (Quetiapine) |
| Linearity Range | 1.86 - 124 pg/mL | 2.00 - 200.00 pg/mL |
| Correlation Coefficient (r) | > 0.99 | > 0.99 |
| Intra-day Precision (%RSD) | 2.4 - 17.0% | Not explicitly stated, but within acceptable limits |
| Inter-day Precision (%RSD) | 7.9 - 10.7% | Not explicitly stated, but within acceptable limits |
| Accuracy (% Recovery) | 99.1 ± 10.2% | Within 85-115% |
| Lower Limit of Quantification (LLOQ) | 1.86 pg/mL | 1.6 pg/mL |
While both methods demonstrate acceptable performance according to regulatory guidelines, the use of a SIL-IS is generally associated with lower variability (precision) and higher accuracy due to its superior ability to compensate for matrix effects.
Experimental Protocols
To provide a clear understanding of the methodologies, detailed experimental protocols for the quantification of Cabergoline using both a SIL-IS and a structural analog are provided below.
Method 1: LC-MS/MS Quantification of Cabergoline in Human Plasma using a Stable Isotope-Labeled Internal Standard
-
Sample Preparation:
-
To 1 mL of human plasma, add 25 µL of Cabergoline-d5 internal standard solution (in methanol).
-
Vortex mix for 10 seconds.
-
Add 5 mL of diethyl ether and vortex for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent
-
Column: Reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase: Acetonitrile and 10 mM ammonium (B1175870) formate (B1220265) buffer (pH 3.5) in a gradient elution.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Cabergoline: m/z 452.3 → 381.2
-
Cabergoline-d5: m/z 457.3 → 386.2
-
-
Method 2: LC-MS/MS Quantification of Cabergoline in Human Plasma using a Structural Analog Internal Standard
-
Sample Preparation:
-
To 0.5 mL of human plasma, add 50 µL of Quetiapine internal standard solution (in methanol).
-
Vortex mix for 30 seconds.
-
Add 3 mL of diethyl ether and vortex for 3 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 6470 series or equivalent
-
Column: Reversed-phase C18 column (e.g., 100 x 4.6 mm, 5 µm)
-
Mobile Phase: 20 mM ammonium acetate (B1210297) and Methanol (30:70, v/v) in an isocratic elution.[3]
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 15 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Visualizing the Workflow and Mechanism of Action
To further clarify the processes, the following diagrams illustrate the experimental workflow and the signaling pathway of Cabergoline.
Caption: Experimental workflow for Cabergoline quantification.
References
- 1. Quantitative determination of cabergoline in human plasma using liquid chromatography combined with tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 2. Quantitative determination of cabergoline in human plasma using liquid chromatography combined with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent stud… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. paperity.org [paperity.org]
- 7. A validated LC-MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Battle for Cabergoline Bioanalysis: LC-MS/MS versus HPLC-UV
In the realm of pharmacokinetic and bioequivalence studies, the precise quantification of drugs in biological matrices is paramount. For cabergoline (B1668192), a potent dopamine (B1211576) agonist used in the management of hyperprolactinemic disorders and Parkinson's disease, the choice of analytical technique is critical for generating reliable data. This guide provides a comprehensive comparison of two common analytical platforms, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the bioanalysis of cabergoline.
The selection of an appropriate analytical method hinges on several factors, including sensitivity, selectivity, accuracy, precision, and throughput. This document will delve into these aspects, presenting experimental data and protocols to aid researchers, scientists, and drug development professionals in making an informed decision for their specific bioanalytical needs.
Quantitative Performance: A Tale of Two Sensitivities
The most striking difference between LC-MS/MS and HPLC-UV for cabergoline bioanalysis lies in their sensitivity. Cabergoline is administered in low doses, resulting in plasma concentrations in the picogram to low nanogram per milliliter range. As the data in the following table illustrates, LC-MS/MS is exceptionally well-suited for this challenge, while HPLC-UV struggles to achieve the required lower limits of quantification.
| Parameter | LC-MS/MS | HPLC-UV |
| Linearity Range | 2.00 - 200.00 pg/mL[1] | 5 - 25 µg/mL (in pharmaceutical formulations) |
| Lower Limit of Quantification (LLOQ) | 1.6 - 2.0 pg/mL[1] | ~5 ng/mL (with preconcentration) |
| Limit of Detection (LOD) | 0.5 pg/mL[1] | Not typically sufficient for bioanalysis |
| Selectivity | High (based on mass-to-charge ratio) | Moderate (risk of interference from matrix components) |
| Accuracy (% Recovery) | 98.6% - 101.5% | Generally acceptable for higher concentrations |
| Precision (%RSD) | < 15% | < 15% (at higher concentrations) |
The Decisive Advantage: Sensitivity and Selectivity of LC-MS/MS
The data unequivocally demonstrates that LC-MS/MS is the superior technique for the bioanalysis of cabergoline in plasma. Its ability to detect and quantify cabergoline at the pg/mL level is essential for accurately characterizing its pharmacokinetic profile. The high selectivity of tandem mass spectrometry, which monitors specific precursor-to-product ion transitions, minimizes the risk of interference from endogenous plasma components, leading to more reliable and accurate results.
Conversely, HPLC-UV lacks the inherent sensitivity required for typical cabergoline bioanalytical studies. While techniques like preconcentration can lower the detection limits, they often fall short of the pg/mL levels achieved by LC-MS/MS and can introduce additional variability. The relatively non-selective nature of UV detection also makes it more susceptible to interfering peaks from the complex biological matrix, potentially compromising data integrity.
Experimental Protocols: A Glimpse into the Methodologies
To provide a practical understanding of what each technique entails, this section outlines the key steps in a typical bioanalytical workflow for both LC-MS/MS and HPLC-UV.
LC-MS/MS Bioanalytical Workflow
Caption: A typical bioanalytical workflow using LC-MS/MS for cabergoline quantification.
Detailed LC-MS/MS Protocol:
-
Sample Preparation:
-
To a 500 µL aliquot of human plasma, add an internal standard (e.g., a deuterated analog of cabergoline).
-
Perform liquid-liquid extraction with an organic solvent like methyl tert-butyl ether.
-
Vortex and centrifuge the sample.
-
Separate and evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of methanol (B129727) and an aqueous buffer (e.g., ammonium (B1175870) acetate).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Cabergoline: m/z 452.3 → 281.2.
-
MRM Transition for Internal Standard: A specific transition for the chosen internal standard.
-
HPLC-UV Bioanalytical Workflow
Caption: A generalized HPLC-UV workflow for bioanalysis, highlighting the need for extensive clean-up.
Detailed HPLC-UV Protocol (Hypothetical for Bioanalysis):
-
Sample Preparation:
-
Due to the low sensitivity, a larger volume of plasma would likely be required.
-
An extensive and optimized solid-phase extraction (SPE) protocol would be necessary to remove a significant amount of interfering substances.
-
An evaporation and reconstitution step in a small volume would be crucial for preconcentration.
-
-
Chromatographic Conditions:
-
Column: A high-efficiency C18 column.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and a buffer.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: A larger injection volume might be necessary, further challenging chromatographic performance.
-
-
UV Detection:
-
Wavelength: Detection at the λmax of cabergoline, around 280 nm.
-
Conclusion: A Clear Winner for Cabergoline Bioanalysis
For researchers, scientists, and drug development professionals requiring accurate and reliable quantification of cabergoline in biological matrices, LC-MS/MS is the undisputed method of choice. Its exceptional sensitivity and selectivity are perfectly matched to the low circulating concentrations of this potent therapeutic agent. While HPLC-UV remains a valuable tool for the analysis of pharmaceutical formulations where cabergoline concentrations are high, it is not a suitable technique for bioanalytical applications such as pharmacokinetic or bioequivalence studies. The adoption of LC-MS/MS for cabergoline bioanalysis ensures the generation of high-quality data, which is fundamental to the successful development and clinical use of this important medication.
References
Safety Operating Guide
Navigating the Safe Disposal of Cabergoline Isomer-D6 in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Cabergoline isomer-D6, a deuterated analog of Cabergoline, requires careful handling and disposal due to its nature as a pharmaceutical-related compound of unknown potency. Adherence to established protocols is essential to mitigate potential hazards and ensure compliance with regulatory standards.
Core Disposal Principles
The primary directive for the disposal of this compound is to prevent its release into the environment.[1][2] This substance should not be discharged into drains, watercourses, or the ground.[1] The recommended methods of disposal involve either incineration or transfer to a licensed hazardous material disposal company.
Step-by-Step Disposal Protocol
-
Initial Assessment and Containment:
-
All excess and expired this compound should be identified and segregated for disposal.
-
The material should be kept in its original or a compatible, well-labeled, sealed container to prevent accidental release.
-
-
Personal Protective Equipment (PPE):
-
Engaging a Licensed Disposal Service:
-
The most recommended and secure method of disposal is to contract a licensed hazardous material disposal company.[1] These companies are equipped to handle and transport chemical waste in accordance with all federal, state, and local regulations.
-
Provide the disposal company with a comprehensive Safety Data Sheet (SDS) for Cabergoline to ensure they are aware of the material's properties.
-
-
Incineration as an Alternative:
-
If permitted by institutional and local regulations, this compound may be disposed of by burning in a chemical incinerator equipped with an afterburner and a scrubber to manage emissions.[1]
-
-
Handling Spills:
-
In the event of a spill, the area should be secured to prevent unauthorized access.[3]
-
For dry spills, use a method that avoids dust generation, such as carefully sweeping or using a vacuum cleaner fitted with a HEPA filter.[3][5] The collected material should be placed in a sealed, labeled container for disposal.[3]
-
The affected area should be thoroughly cleaned with soap and water after the spilled material has been removed.[1][3]
-
Regulatory Compliance
It is imperative to ensure that all disposal activities comply with federal and local regulations governing hazardous waste.[1][6] These regulations are in place to protect both human health and the environment.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
A workflow for the disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
